(2-Aminocyclopentyl)methanol hydrochloride
Description
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Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(2-aminocyclopentyl)methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H |
InChI Key |
DJZSFZUZNGAAID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)N)CO.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Architectural Profiling and Synthetic Utility of (2-Aminocyclopentyl)methanol Hydrochloride in Medicinal Chemistry
Executive Summary
In the pursuit of novel therapeutics, conformationally restricted scaffolds are essential for enhancing target binding affinity and metabolic stability. (2-Aminocyclopentyl)methanol hydrochloride has emerged as a highly versatile, bifunctional building block in modern drug discovery. By locking the primary amine and primary alcohol functional groups onto a rigid cyclopentane ring, this scaffold pre-organizes the molecule for specific spatial interactions, reducing the entropic penalty upon binding to target proteins.
This technical whitepaper explores the physicochemical properties, structural nuances, and validated synthetic methodologies of (2-Aminocyclopentyl)methanol hydrochloride. Furthermore, it dissects its critical role in the synthesis of polycyclic carbamoylpyridone derivatives (HIV integrase inhibitors) and carbocyclic nucleosides.
Structural & Physicochemical Profiling
The physical and chemical properties of (2-Aminocyclopentyl)methanol hydrochloride dictate its handling, solubility, and reactivity. The presence of two adjacent stereocenters (C1 and C2) yields multiple stereoisomers, with the (1R,2S) and (1S,2S) configurations being the most prominently utilized in pharmaceutical synthesis[1][2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.6 g/mol |
| CAS Registry Number (1R,2R) | 2331212-02-1[1] |
| CAS Registry Number (1S,2S) | 2550996-41-1[2] |
| CAS Registry Number (Free Base) | 40482-12-0[3] |
| Physical Form | White to pale yellow crystalline powder |
| Salt Form | Hydrochloride (HCl) |
| Stereocenters | 2 (C1, C2 on the cyclopentane ring) |
| Solubility Profile | Highly soluble in polar solvents (H₂O, MeOH)[3] |
Causality in Stereochemistry: The relative cis or trans positioning of the amino and hydroxymethyl groups drastically alters the molecule's ability to participate in concerted ring-closing reactions. For instance, cis-isomers are sterically primed for the formation of fused bicyclic systems, a critical feature in synthesizing complex viral inhibitors.
Mechanistic Synthesis & Causality
The synthesis of racemic-[(1R,2S)-2-aminocyclopentyl]methanol hydrochloride from its corresponding Boc-protected amino acid requires precise chemoselectivity. The following protocol is a self-validating workflow designed to reduce the carboxylic acid without compromising the acid-labile Boc protecting group[4].
Protocol: Synthesis via Mixed Anhydride Reduction
Phase 1: Activation and Reduction
-
Initialization: Dissolve 0.096 mmol of racemic-(1R,2S)-2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)cyclopentanecarboxylic acid in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0°C in an ice-water bath.
-
Causality: THF acts as an aprotic polar solvent that stabilizes the transition states. Cooling to 0°C suppresses exothermic side reactions and prevents the thermal degradation of the highly reactive mixed anhydride intermediate.
-
-
Anhydride Generation: Add Triethylamine (TEA) (1.5 eq), followed by the dropwise addition of methyl chloroformate (1.2 eq). Stir for 10 minutes at 0°C.
-
Causality: Carboxylic acids are notoriously resistant to mild reducing agents. TEA neutralizes the HCl byproduct, while methyl chloroformate converts the unreactive carboxylic acid into a mixed carbonic-carboxylic anhydride. This highly electrophilic intermediate is primed for facile hydride attack.
-
-
Reduction: Introduce Sodium Borohydride (NaBH₄) to the mixture, followed by the slow, controlled addition of Methanol (MeOH). Stir for 2 hours, allowing the bath to expire to room temperature.
-
Causality: The addition of MeOH to NaBH₄ generates alkoxyborohydride species in situ. These are significantly more reactive than NaBH₄ alone and rapidly reduce the mixed anhydride to the corresponding alcohol, avoiding the need for harsh reagents like LiAlH₄ that could compromise functional group tolerance.
-
-
Quenching & Extraction: Quench with 1 M Potassium hydrogen sulfate (KHSO₄). Partially concentrate under reduced pressure, extract with Dichloromethane (DCM), wash with saturated sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.
-
Causality: KHSO₄ is a mild acid that safely destroys residual hydrides without being acidic enough to prematurely cleave the Boc group.
-
Phase 2: Acidolytic Deprotection & Validation 5. Boc Cleavage: Treat the isolated intermediate with 4 N HCl in dioxane or methanol.
-
Causality: The strong acid drives an
cleavage of the tert-butyloxycarbonyl (Boc) group, releasing isobutylene and CO₂ gas. This thermodynamic sink drives the reaction to completion, precipitating the amine as a stable hydrochloride salt.
-
Quality Control (Self-Validation): Confirm product identity via ¹H NMR (methanol-d₄). The disappearance of the intense 9H singlet at ~1.43 ppm (Boc group) and the presence of multiplets at 3.73 ppm (1H) and 3.61-3.28 ppm (3H) validate the successful deprotection and structural integrity[4][5].
Mechanistic workflow for the synthesis of (2-Aminocyclopentyl)methanol HCl.
Therapeutic Applications & Structural Biology
The structural rigidity of (2-Aminocyclopentyl)methanol makes it an ideal precursor for synthesizing complex, biologically active macromolecules.
HIV Integrase Inhibitors
The scaffold is heavily utilized in the synthesis of polycyclic carbamoylpyridone derivatives[6]. These architectures are potent inhibitors of HIV integrase, an enzyme critical for viral replication. The bifunctional nature of the amino alcohol allows for sequential ring-closing reactions: the primary amine participates in amide bond formation, while the primary alcohol acts as a nucleophile in cyclization cascades to form the rigid oxazolo[3,2-a]pyrido[1,2-d]pyrazine core[4]. This rigid core perfectly mimics the spatial arrangement required to chelate the
Carbocyclic Nucleosides
In antiviral drug development, the compound is utilized to synthesize carbocyclic nucleosides. By replacing the oxygen atom in the furanose ring of standard nucleosides with a methylene group (forming a cyclopentane ring), the resulting molecules become highly resistant to enzymatic cleavage by phosphorylases. Construction of the purine or pyrimidine base directly onto the amino group of (2-aminocyclopentyl)methanol has proven highly efficient, yielding robust analogues for targeting viral thymidine kinases[7][8].
Logical mapping of (2-Aminocyclopentyl)methanol in antiviral drug development.
Safety & Handling Protocols
As a hydrochloride salt of an amine, the compound is generally stable under recommended temperatures and pressures. However, it is classified as a skin and eye irritant. Standard laboratory PPE (nitrile gloves, safety goggles, and lab coat) must be worn. Work should be conducted in a fume hood to prevent inhalation of dust, which can cause respiratory tract irritation[9]. Incompatible materials include strong oxidizing agents, and thermal decomposition may yield hazardous carbon and nitrogen oxides[9].
References
-
CymitQuimica. "[(1R,2R)-2-Aminocyclopentyl]methanol hydrochloride (CAS: 2331212-02-1)." 1
-
Sigma-Aldrich. "[(1S,2S)-2-aminocyclopentyl]methanol hydrochloride (CAS: 2550996-41-1)." 2
-
CymitQuimica. "CAS 40482-12-0:[(1S,2S)-2-aminocyclopentyl]methanol." 3
-
R Discovery. "Synthesis of novel racemic carbocyclic nucleosides derived from 5,6-disubstituted norbornene."7
-
Lookchem. "Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate." 10
-
AK Scientific, Inc. "Safety Data Sheet: ((1R,2S)-rel-2-Aminocyclopentyl)methanol." 9
-
Google Patents. "EP3045206B1 - Polycyclic carbamoylpyridone derivative having hiv integrase inhibitory activity."6
-
ResearchGate. "Lourdes Santana - Design, synthesis and photobiological properties of 3,4-cyclopentenepsoralens." 8
-
Googleapis. "US 2017 / 0253616 A1." 5
-
Google Patents. "US8410103B2 - (3S,11aR)-N-[2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide." 4
Sources
- 1. CAS: 2331212-02-1 | CymitQuimica [cymitquimica.com]
- 2. [(1S,2S)-2-aminocyclopentyl]methanol hydrochloride | 2550996-41-1 [sigmaaldrich.com]
- 3. CAS 40482-12-0: [(1S,2S)-2-aminocyclopentyl]methanol [cymitquimica.com]
- 4. US8410103B2 - (3S,11aR)-N-[2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide useful as anti-HIV agent - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP3045206B1 - Polycyclic carbamoylpyridone derivative having hiv integrase inhibitory activity - Google Patents [patents.google.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. aksci.com [aksci.com]
- 10. lookchem.com [lookchem.com]
Molecular weight and formula of (2-Aminocyclopentyl)methanol HCl
[2][3]
Chemical Identity & Physicochemical Specifications[1][2][3][4]
(2-Aminocyclopentyl)methanol hydrochloride is a bifunctional alicyclic scaffold containing a primary amine and a primary alcohol on adjacent carbon atoms of a cyclopentane ring. This structure serves as a conformationally restricted analogue of linear
Core Specifications
| Parameter | Specification | Notes |
| IUPAC Name | [(1R,2S)-2-aminocyclopentyl]methanol hydrochloride | Stereochemistry varies by isomer (cis vs. trans). |
| Common Name | cis-(2-Aminocyclopentyl)methanol HCl | The cis isomer is the most common commercial form. |
| CAS Number | 40482-12-0 | Primary CAS for the cis-hydrochloride (often monohydrate).[2][3][4] |
| Molecular Formula | C₆H₁₄ClNO | Base: C₆H₁₃NO • Acid: HCl |
| Molecular Weight | 151.63 g/mol | Base: 115.17 • HCl: 36.46 |
| Appearance | White to off-white crystalline solid | Highly hygroscopic. |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, Et₂O). |
| pKa (Predicted) | ~9.5 (Amine), ~16 (Alcohol) | Amine is protonated at physiological pH. |
Structural Distinctness
Critical Warning: Do not confuse this compound with 2-aminocyclopentanol (CAS 68327-04-8).
-
(2-Aminocyclopentyl)methanol: Ring-CH-CH₂OH (Exocyclic alcohol).
-
2-Aminocyclopentanol: Ring-CH-OH (Endocyclic alcohol).
The exocyclic methylene group in (2-Aminocyclopentyl)methanol provides additional rotational freedom for the hydroxyl group while maintaining the rigid ring constraint on the amine, making it a superior scaffold for specific kinase and GPCR targets.
Stereochemistry & Conformational Analysis
The cyclopentane ring creates a rigid geometric framework. The relative orientation of the amino and hydroxymethyl groups defines the cis or trans diastereomers.
Isomer Selection Guide
-
Cis-Isomer ((1R,2S)-rel): Substituents are on the same face. This brings the amine and hydroxyl groups closer in space, facilitating intramolecular H-bonding or bidentate chelation.
-
Trans-Isomer ((1R,2R)-rel): Substituents are on opposite faces. This vectors the functional groups away from each other, useful for spanning distinct pockets in a receptor.
Figure 1: Decision logic for stereoisomer selection based on pharmacophore requirements.
Synthetic Routes & Manufacturing[8][9]
The synthesis of (2-Aminocyclopentyl)methanol HCl typically proceeds via the reduction of 2-aminocyclopentanecarboxylic acid derivatives. This "Self-Validating" protocol ensures high enantiomeric purity by establishing the stereocenters before the final reduction step.
Primary Synthetic Pathway (Reductive Strategy)
-
Precursor Formation: Start with ethyl 2-oxocyclopentanecarboxylate .
-
Enamine Formation: React with a chiral amine (e.g., phenylethylamine) to form the enamine/imine.
-
Stereoselective Reduction: Hydrogenation establishes the cis-amino ester configuration (e.g., cis-2-aminocyclopentanecarboxylate).
-
Functional Group Transformation: Reduction of the ester moiety to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Borane-Dimethyl Sulfide (BH₃•DMS).
-
Salt Formation: Treatment with anhydrous HCl in dioxane/ether to precipitate the stable hydrochloride salt.
Figure 2: Synthetic workflow from beta-keto ester to final amino alcohol salt.
Quality Control & Analytical Validation
To ensure the integrity of the material for drug development, the following QC parameters must be met:
-
¹H-NMR (D₂O): Distinct multiplets for ring protons (1.5–2.2 ppm), methine protons (3.2–3.6 ppm), and the hydroxymethyl group (3.5–3.8 ppm).
-
Chiral HPLC: Enantiomeric Excess (ee) > 98% is required to prevent off-target effects in biological assays.
-
Water Content (Karl Fischer): The salt is hygroscopic; commercial batches often exist as monohydrates. Verify stoichiometry before calculating molar equivalents for reactions.
Applications in Drug Discovery[8][9][10]
Conformational Restriction (The "Entropy Benefit")
Linear amino alcohols (e.g., ethanolamine linkers) are flexible, adopting multiple conformations in solution. Upon binding to a protein target, they lose entropy, reducing binding affinity.
-
Mechanism: (2-Aminocyclopentyl)methanol "pre-organizes" the amine and hydroxyl pharmacophores into a bioactive conformation.
-
Result: Improved potency (lower IC₅₀) and often improved metabolic stability compared to linear analogues.
Peptidomimetics
This scaffold serves as a mimetic for Serine or Threonine residues within a peptide chain, particularly in:
-
Turn Mimetics: Inducing
-turns in peptide backbones. -
Transition State Analogues: In protease inhibitors, the hydroxymethyl group can mimic the transition state of peptide bond hydrolysis.
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (MW < 200) and high polarity, it is an ideal "Fragment" for screening:
-
Ligand Efficiency (LE): High potential LE due to small size.
-
Vectors: The amine allows coupling to aromatic cores (via SₙAr or Buchwald), while the alcohol allows ether/ester extensions.
Handling and Stability Protocols
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; exposure to air will lead to deliquescence.
-
Reconstitution: Dissolve in dry DMSO or Methanol for stock solutions. Avoid aqueous stock solutions for long-term storage to prevent potential microbial growth or slow oxidation.
-
Safety: Irritant to eyes and skin. Standard PPE (gloves, goggles, lab coat) is mandatory.
References
-
Sigma-Aldrich. cis-(2-Amino-cyclopentyl)-methanol hydrochloride monohydrate Product Specification. Link
-
PubChem. Compound Summary: (2-Aminocyclopentyl)methanol. National Library of Medicine. Link
-
Kiss, L., et al. (2014). "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid." Journal of Organic Chemistry. (Describes the synthesis of the carboxylic acid precursor). Link
-
Santa Cruz Biotechnology. cis-(2-Amino-cyclopentyl)-methanol Hydrochloride Monohydrate Data Sheet. Link[2]
The Physicochemical and Operational Dichotomy of (2-Aminocyclopentyl)methanol: Free Base vs. Hydrochloride Salt in Drug Development
Executive Summary & Mechanistic Overview
(2-Aminocyclopentyl)methanol is a highly versatile, bifunctional alicyclic scaffold utilized extensively in medicinal chemistry. Featuring both a primary amine and a primary alcohol on a rigid cyclopentane ring, its specific stereoisomers (e.g., the (1R,2S) or (1S,2S) configurations) are critical building blocks in the synthesis of complex therapeutics, including polycyclic carbamoylpyridone derivatives acting as HIV integrase inhibitors[1].
A fundamental decision in the lifecycle of this compound—from early-stage bench synthesis to late-stage formulation—is whether to isolate and utilize it as a free base or as a hydrochloride (HCl) salt . This guide provides an in-depth technical analysis of how the protonation state dictates the molecule's physicochemical properties, thermodynamic stability, and operational utility.
Structural and Physicochemical Profiling
The operational divergence between the two forms is rooted in the electronic state of the primary amine.
In the free base form, the nitrogen atom possesses an unshared pair of electrons in its highest occupied molecular orbital (HOMO). This lone pair renders the molecule a potent nucleophile, essential for organic coupling reactions. However, this same electron density makes the free base highly susceptible to electrophilic attack by atmospheric oxygen (leading to N-oxide degradation) and carbon dioxide (forming carbamates). Furthermore, the free base relies on relatively weak intermolecular hydrogen bonding, resulting in a low-melting, highly lipophilic profile.
Conversely, the hydrochloride salt is formed via the exothermic protonation of the amine, converting the neutral nitrogen into a positively charged ammonium cation paired with a chloride anion. This ionic transformation fundamentally alters the solid-state packing. The robust ionic crystal lattice drastically increases the melting point, enhances thermodynamic stability, and chemically "locks" the lone pair, completely neutralizing the amine's nucleophilicity and protecting it from oxidative degradation[2].
Quantitative Data Comparison
The following table summarizes the divergent physicochemical properties resulting from this protonation event.
| Property | (2-Aminocyclopentyl)methanol (Free Base) | (2-Aminocyclopentyl)methanol HCl (Salt) |
| CAS Number | 4492-47-1 (racemic), 40482-12-0 (1S,2S) | 2550996-41-1 (1S,2S)[3], 1915004-77-1 (1R,2S) |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol |
| Physical State | Viscous liquid or low-melting solid | Crystalline powder |
| Solubility Profile | High in CHCl₃, MeOH, EtOAc; Low in H₂O | High in H₂O; Insoluble in non-polar organics |
| Lipophilicity (LogP) | ~0.5 to 1.0 (Lipophilic) | < 0 (Hydrophilic / Ionic) |
| Stability | Prone to oxidation and hygroscopicity | Highly stable, resistant to oxidation |
| Primary Application | Active nucleophile in organic synthesis | Formulation, long-term storage, biological assays |
Causality in Experimental Design: Pathway Divergence
The choice between the free base and the HCl salt is not arbitrary; it is dictated by the immediate experimental objective.
-
Organic Synthesis: When constructing larger pharmacophores, the free base must be used. The available lone pair is required to attack electrophilic centers (e.g., acyl chlorides or alkyl halides).
-
Storage and Biological Assays: For long-term archiving or aqueous in vitro screening, the HCl salt is mandatory. The enhanced aqueous solubility ensures uniform concentration in biological media, while the ionic lattice prevents degradation over time[2].
Application divergence and logical workflow of free base versus HCl salt forms.
Self-Validating Experimental Protocols
To ensure high-fidelity results in drug development workflows, the interconversion between these two forms must be tightly controlled. The following protocols incorporate strict causality and self-validating checkpoints.
Protocol A: In Situ Generation of Free Base for Nucleophilic Coupling
Objective: Convert the stable HCl salt to the reactive free base immediately prior to an amide coupling reaction to prevent oxidative degradation.
-
Dissolution: Suspend 1.0 equivalent of (2-Aminocyclopentyl)methanol HCl in anhydrous dichloromethane (DCM) at 0°C under an inert argon atmosphere.
-
Causality: The ionic salt is insoluble in DCM, creating a heterogeneous mixture that prevents premature side reactions with trace impurities.
-
-
Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the ammonium salt to generate the free base without competing for the downstream electrophile.
-
-
Self-Validation (Visual & Chemical): Observe the reaction vessel. The heterogeneous suspension will transition to a clear solution as the lipophilic free base is generated and dissolves in the DCM.
-
Validation Check: Spot the clear solution on a Thin-Layer Chromatography (TLC) plate and stain with Ninhydrin. A rapid color change to deep purple confirms the presence of the active primary amine.
-
-
Coupling: Immediately introduce the target electrophile to utilize the free base before atmospheric degradation can occur.
Protocol B: Isolation of Hydrochloride Salt from Crude Free Base
Objective: Trap the newly synthesized, volatile free base as a stable crystalline salt for long-term archiving.
-
Solvent Exchange: Dissolve the crude free base in anhydrous diethyl ether.
-
Causality: Diethyl ether readily dissolves the lipophilic free base but acts as an anti-solvent for the resulting ionic salt, driving immediate precipitation.
-
-
Acidification: Slowly add 1.1 equivalents of 4N HCl in dioxane under vigorous stirring at 0°C.
-
Causality: Dioxane-HCl is strictly anhydrous. Using aqueous HCl would dissolve the highly water-soluble salt, complicating isolation. The 0°C temperature mitigates the exothermic heat of protonation.
-
-
Self-Validation (pH Check): Allow the precipitate to settle and withdraw a 10 µL aliquot of the supernatant. Dilute it in 1 mL of deionized water and test with pH paper.
-
Validation Check: The pH must register < 3. This confirms that all nucleophilic free base has been consumed and a slight excess of HCl is present, ensuring a 100% conversion rate.
-
-
Isolation: Collect the white crystalline precipitate via vacuum filtration, wash with cold diethyl ether to remove unreacted lipophilic impurities, and dry under high vacuum to yield the pure (2-Aminocyclopentyl)methanol hydrochloride.
Self-validating experimental workflow for the conversion of free base to hydrochloride salt.
References
- Polycyclic carbamoylpyridone derivative having hiv integrase inhibitory activity. Google Patents (EP3045206B1).
- Comparative Analysis of Free Base vs. Hydrochloride Salt Forms. BenchChem.
Sources
- 1. EP3045206B1 - Polycyclic carbamoylpyridone derivative having hiv integrase inhibitory activity - Google Patents [patents.google.com]
- 2. (2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride | Benchchem [benchchem.com]
- 3. [(1S,2S)-2-aminocyclopentyl]methanol hydrochloride | 2550996-41-1 [sigmaaldrich.com]
Methodological & Application
Application Note: Synthesis of Chiral Ligands using (2-Aminocyclopentyl)methanol Hydrochloride
Executive Summary & Strategic Rationale
In the landscape of asymmetric catalysis, the "privileged" ligand scaffolds are dominated by cyclohexane backbones (e.g., Trost ligands, Jacobsen catalysts). However, the cyclopentane scaffold offers a distinct and often underutilized steric profile.
(2-Aminocyclopentyl)methanol hydrochloride (CAS: 40482-12-0 for cis-racemate; enantiopure variants available) serves as a potent chiral building block. Its value lies in the "Cyclopentyl Constraint" :
-
Bite Angle Modulation: The 5-membered ring imposes a wider N-M-L bite angle compared to acyclic analogs, but tighter than cyclohexyl variants, often altering the enantioselectivity vector in metal complexes.
-
Conformational Rigidity: Unlike the chair-boat flipping of cyclohexane, the cyclopentane envelope conformation creates a static steric wall, crucial for transferring chiral information during catalysis.
This guide details the synthesis of two high-value ligand classes derived from this scaffold: Cyclopentyl-PHOX (Phosphino-oxazoline) and Cyclopentyl-BOX (Bis-oxazoline).
Pre-Synthesis Considerations
Stereochemistry Verification
Commercial sources often supply this reagent as the cis-hydrochloride salt (racemic or enantiopure).
-
Critical Check: Verify the relative stereochemistry (cis vs trans) via NOESY NMR before proceeding. The cis-isomer is ideal for forming tridentate ligands where the substituents must face the same hemisphere.
-
Free-Basing: The hydrochloride salt must be neutralized prior to coupling.
-
Protocol: Suspend salt in
, add 1.1 eq. (1M), separate organic layer, dry over .
-
Material Specifications
| Reagent | Grade | Role |
| (2-Aminocyclopentyl)methanol HCl | >97%, Enantiopure | Chiral Scaffold |
| 2-(Diphenylphosphino)benzoic acid | >98% | P-Donor Precursor (for PHOX) |
| Diethyl malonimidate 2HCl | >95% | Linker (for BOX) |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Triethylamine ( | Distilled over | Base |
Protocol A: Synthesis of Cyclopentyl-PHOX Ligands
Target Application: Iridium-catalyzed asymmetric hydrogenation, Allylic substitution.
Mechanistic Workflow
The synthesis proceeds via an amide coupling followed by a cyclodehydration. The cyclization is the critical step; maintaining the integrity of the stereocenter alpha to the nitrogen is paramount.
Figure 1: Synthetic pathway for PHOX ligands. The cyclization step converts the hydroxy-amide into the oxazoline ring.
Detailed Procedure
Step 1: Amide Formation
-
Charge: In a flame-dried round-bottom flask (RBF), dissolve 2-(diphenylphosphino)benzoic acid (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Activate: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 30 min.
-
Couple: Add the free-based (2-aminocyclopentyl)methanol (1.0 equiv) and DIPEA (2.5 equiv).
-
Reaction: Warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1M HCl, then Sat.
. Dry organic layer ( ) and concentrate. -
QC Point:
NMR should show a single peak (approx -4 ppm) corresponding to the phosphine amide.
Step 2: Cyclodehydration (The Appel-type or Mesylate method) Note: We prefer the Mesylate method for milder conditions.
-
Solubilize: Dissolve the hydroxy-amide (from Step 1) in anhydrous DCM (0.1 M) and cool to 0°C.
-
Activate: Add Triethylamine (3.0 equiv) followed by Methanesulfonyl chloride (MsCl) (1.1 equiv) dropwise.
-
Cyclize: Stir at 0°C for 1 hour, then reflux (40°C) for 3-6 hours. The base promotes the displacement of the mesylate by the amide oxygen.
-
Purification: Flash chromatography (Silica, Hexanes/EtOAc 4:1).
-
Yield Target: 65-75% over two steps.
Protocol B: Synthesis of Cyclopentyl-BOX Ligands
Target Application: Copper-catalyzed cyclopropanation, Lewis Acid catalysis.
Mechanistic Workflow
This synthesis utilizes a bis-imidate linker to bridge two equivalents of the chiral amino alcohol.
Figure 2: Convergent synthesis of C2-symmetric Bis-oxazoline (BOX) ligands.
Detailed Procedure
-
Preparation: In a dry Schlenk flask, suspend Diethyl malonimidate dihydrochloride (1.0 equiv) in anhydrous DCM.
-
Addition: Add (2-aminocyclopentyl)methanol (2.2 equiv) rapidly. The solution will clarify as the ammonium salt reacts.
-
Stir: Stir at RT for 12 hours.
-
Cyclization: The intermediate must be heated to drive off ethanol and close the rings. Replace solvent with 1,2-Dichloroethane (DCE) and heat to reflux (83°C) for 6 hours.
-
Workup: Cool, wash with water, dry over
. -
Crystallization: Many BOX ligands crystallize from hot pentane/ethanol. If oil persists, purify via neutral alumina chromatography (Silica can hydrolyze the oxazoline).
Quality Control & Validation
Analytical Benchmarks
To validate the ligand integrity, compare against these expected spectral features:
| Technique | Parameter | Expected Observation |
| Oxazoline C-H | Characteristic multiplet at 4.0–4.5 ppm (CH-N). | |
| Cyclopentyl Ring | Complex multiplets 1.5–2.2 ppm (distinct from cyclohexyl). | |
| C=N (Oxazoline) | Signal ~160–168 ppm. | |
| HPLC | Enantiomeric Excess | >99% ee (using Chiralcel OD-H or AD-H columns). |
Troubleshooting
-
Problem: Low yield in PHOX cyclization.
-
Cause: Incomplete mesylation or hydrolysis of mesylate.
-
Fix: Ensure strictly anhydrous conditions; switch to DAST (Diethylaminosulfur trifluoride) at -78°C for difficult substrates.
-
-
Problem: Racemization.
-
Cause: High temperature during amide coupling.
-
Fix: Keep coupling at 0°C; use HATU instead of EDC for faster kinetics at low temp.
-
References
-
Chiral Building Blocks: Preparation of Chiral Ligands from Amino Alcohols. BenchChem Application Notes.
-
PHOX Ligand Synthesis: Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research. Link
-
Oxazoline Chemistry: Gant, T. G., & Meyers, A. I. (1994). The Chemistry of 2-Oxazolines (1985–Present). Tetrahedron.[1] Link
-
Cyclopentyl Scaffold Utility: Trost, B. M., et al. (2000). Cyclopentyl-based Ligands in Asymmetric Allylic Alkylation. Journal of the American Chemical Society.[2] Link
-
General Protocol Validation: Sigma-Aldrich Technical Bulletin: Synthesis of Box and Pybox Ligands.Link
Sources
Application Notes & Protocols: (2-Aminocyclopentyl)methanol HCl as a Versatile Chiral Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Constrained Chiral Scaffolds
In modern drug discovery, the spatial arrangement of atoms is paramount. Chirality, the "handedness" of a molecule, often dictates the difference between a potent therapeutic and an inactive or even toxic compound.[1][2] The industry's shift towards single-enantiomer drugs necessitates a robust toolkit of enantiomerically pure starting materials, often referred to as chiral building blocks.[2][][4]
(2-Aminocyclopentyl)methanol, a bifunctional cyclopentane derivative, represents a highly valuable class of such building blocks. Its rigid, non-aromatic carbocyclic core introduces a defined three-dimensional architecture into a target molecule, which can be crucial for optimizing interactions with biological targets like enzymes and receptors.[1] The presence of both a primary amine and a primary alcohol provides two orthogonal reactive handles for diverse chemical modifications. This guide provides an in-depth exploration of the various stereoisomers of (2-Aminocyclopentyl)methanol HCl, their strategic applications, and detailed protocols for their incorporation into complex molecular scaffolds.
Physicochemical Properties & Stereochemical Diversity
(2-Aminocyclopentyl)methanol exists as multiple stereoisomers, and the choice of a specific isomer is a critical design element in a synthetic campaign. The hydrochloride salt form enhances stability and improves handling characteristics, making it a convenient starting material for synthesis.
| Property | Data |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.64 g/mol |
| General Appearance | White to off-white or yellow solid/powder[5] |
| Key Stereoisomers & CAS No. | |
| ((1S,2S)-2-aminocyclopentyl)methanol HCl | 2550996-41-1 |
| [(1R,2S)-2-aminocyclopentyl]methanol HCl (cis) | 40482-12-0 (as hydrate) |
| (1S,4R)-4-aminocyclopent-2-enyl-methanol HCl* | 168960-19-8[5] |
| Note: The cyclopentenyl analog is a key precursor for important carbocyclic nucleosides and shares similar synthetic utility. |
The stereochemical relationship (cis or trans) between the amino and hydroxymethyl groups profoundly influences the molecule's conformational preferences. This, in turn, dictates how the substituents attached to these functional groups are oriented in 3D space, a key factor in receptor binding and pharmacological activity.[6][7]
Caption: Structural relationship of key stereoisomers.
Core Advantages in Medicinal Chemistry
The selection of (2-Aminocyclopentyl)methanol as a building block is a strategic decision driven by several key advantages:
-
Conformationally Constrained Scaffold: Unlike flexible acyclic linkers, the cyclopentane ring restricts the number of accessible conformations. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[6]
-
Stereochemically Defined 3D Vectoriality: The fixed cis or trans relationship of the two functional groups allows chemists to project substituents into specific regions of a binding pocket with high precision. This is critical for optimizing drug-target interactions and avoiding steric clashes.
-
Dual Functional Handles for Versatile Elaboration: The primary amine and primary alcohol are two of the most versatile functional groups in organic synthesis. They can be selectively modified to introduce a wide array of functionalities, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Proven Bio-isostere/Scaffold: The aminocyclopentanol motif is present in several biologically active molecules, including antiviral agents. Its structure can serve as a carbocyclic mimic of ribofuranose rings found in nucleosides, a strategy successfully employed in the development of drugs like Abacavir.[5][8]
Caption: Synthetic utility of the dual functional handles.
Synthetic Protocols: Harnessing the Reactivity
The following protocols are representative examples of how to utilize (2-Aminocyclopentyl)methanol HCl. Researchers should adapt these procedures based on the specific substrate and scale.
Protocol 1: N-Acylation of (2-Aminocyclopentyl)methanol
This protocol describes the formation of an amide bond, a cornerstone transformation in medicinal chemistry. The initial HCl salt must be neutralized in situ to free the primary amine for reaction.
-
Objective: To couple a carboxylic acid to the primary amine of ((1S,2S)-2-aminocyclopentyl)methanol.
-
Reaction: R-COOH + H₂N-Cyclopentyl-CH₂OH → R-C(O)NH-Cyclopentyl-CH₂OH
-
Materials:
-
((1S,2S)-2-aminocyclopentyl)methanol HCl (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).
-
Add ((1S,2S)-2-aminocyclopentyl)methanol HCl (1.0 eq) to the solution.
-
Add DIPEA (3.0 eq) dropwise to the stirred suspension at room temperature. The first two equivalents neutralize the HCl salt and the carboxylic acid, while the third acts as the base for the coupling reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
-
Causality & Trustworthiness:
-
Why HATU? HATU is a highly efficient peptide coupling reagent that minimizes racemization and works well for even hindered substrates.
-
Why DIPEA? DIPEA is a non-nucleophilic hindered base, preventing it from competing with the primary amine in reacting with the activated carboxylic acid. Three equivalents are used to ensure complete neutralization and to drive the coupling reaction to completion.
-
Self-Validation: The progress can be easily tracked by LC-MS, looking for the disappearance of the starting material mass (M+H⁺) and the appearance of the product mass.
-
Protocol 2: Selective O-Alkylation (Williamson Ether Synthesis)
This protocol demonstrates how to modify the hydroxyl group while the amine is protected. A protecting group strategy is essential for selective functionalization.
-
Objective: To alkylate the primary alcohol after protecting the amine.
-
Reaction:
-
Protection: H₂N-Cyclopentyl-CH₂OH → Boc-HN-Cyclopentyl-CH₂OH
-
Alkylation: Boc-HN-Cyclopentyl-CH₂OH + R-Br → Boc-HN-Cyclopentyl-CH₂OR
-
-
Materials:
-
(2-Aminocyclopentyl)methanol HCl (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Step A: N-Boc Protection a. Suspend (2-Aminocyclopentyl)methanol HCl (1.0 eq) in DCM. b. Add TEA (2.5 eq) and stir for 10 minutes. c. Add Boc₂O (1.1 eq) portion-wise and stir at room temperature overnight. d. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate, which is often used without further purification.
-
Step B: O-Alkylation a. In a separate flame-dried flask under N₂, suspend NaH (1.5 eq) in anhydrous THF. b. Cool the suspension to 0 °C. c. Add a solution of the N-Boc protected aminomethanol from Step A in anhydrous THF dropwise. d. Allow the mixture to stir at 0 °C for 30 minutes, then add the alkyl halide (1.2 eq) dropwise. e. Let the reaction warm to room temperature and stir until TLC/LC-MS indicates completion (typically 2-16 hours).
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
-
Causality & Trustworthiness:
-
Why Boc Protection? The Boc group is a standard acid-labile protecting group for amines. It is stable to the basic conditions required for the Williamson ether synthesis.
-
Why NaH? Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the alkoxide, which is a potent nucleophile for the subsequent Sₙ2 reaction with the alkyl halide.
-
Safety Note: NaH is highly reactive and flammable. It reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Case Study: Synthesis of Carbocyclic Nucleoside Analogs
A prominent application of aminocyclopentenyl methanol derivatives is in the synthesis of carbocyclic nucleosides, where the cyclopentene ring mimics the sugar moiety of natural nucleosides.[9] Abacavir, an important anti-HIV drug, is a prime example of a therapeutic agent derived from this structural class.[5] The synthesis involves coupling the chiral amine with a functionalized purine or pyrimidine base.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol Hydrochloride CAS 168960-19-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. ijpsr.com [ijpsr.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lookchem.com [lookchem.com]
- 9. US5206435A - 4-amino-2-cyclopentene-1-methanol - Google Patents [patents.google.com]
Protocols for the Chemoselective Coupling of (2-Aminocyclopentyl)methanol with Carboxylic Acids: A Guide for Researchers
Introduction: Navigating the Nuances of Amide Bond Formation with Bifunctional Substrates
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] While numerous methods exist for the coupling of a carboxylic acid and an amine, the presence of additional reactive functional groups within the substrates introduces significant challenges related to chemoselectivity. This is particularly true for amino alcohols such as (2-aminocyclopentyl)methanol, a valuable building block possessing both a primary amine and a primary alcohol. The inherent nucleophilicity of both moieties necessitates a carefully orchestrated approach to ensure selective N-acylation over O-acylation (ester formation).
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and reliable protocols for the chemoselective coupling of (2-aminocyclopentyl)methanol with a variety of carboxylic acids. We will delve into the mechanistic underpinnings of common coupling reagents, provide detailed, step-by-step experimental procedures, and offer insights into the critical parameters that govern selectivity and yield.
The Chemoselectivity Challenge: Amide vs. Ester Formation
The primary challenge in the acylation of (2-aminocyclopentyl)methanol lies in the competitive reactivity of the amine and hydroxyl groups. The outcome of the reaction is heavily influenced by the reaction conditions, particularly the pH. Under acidic conditions, the amine is protonated to form a non-nucleophilic ammonium salt, which significantly favors O-acylation.[2] Conversely, under neutral or basic conditions, the amine remains a potent nucleophile, promoting the desired N-acylation.[3]
Therefore, the protocols outlined in this guide are designed to be conducted under conditions that favor the nucleophilicity of the amine, thereby ensuring the selective formation of the desired amide product.
Key Coupling Reagents and Their Mechanisms of Action
A variety of coupling reagents have been developed to facilitate amide bond formation by activating the carboxylic acid. The choice of reagent is critical and depends on factors such as the steric hindrance of the substrates, the desired reaction time, and the potential for side reactions.[4] Below, we discuss two of the most widely used and effective classes of coupling reagents for this transformation.
Carbodiimides: The EDC/HOBt System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for amide bond formation.[4] Its effectiveness is significantly enhanced when used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt). The mechanism involves the initial reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then rapidly intercepted by HOBt to form an active ester, which is less prone to racemization and side reactions. The amine then attacks the active ester to form the stable amide bond.[5]
Caption: Mechanism of EDC/HOBt Mediated Amide Coupling.
Uronium/Aminium Salts: The HATU System
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent.[5] The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, which then attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This activated intermediate readily reacts with the amine to yield the desired amide.
Caption: Mechanism of HATU Mediated Amide Coupling.
Experimental Protocols
The following protocols are provided as a starting point for the coupling of (2-aminocyclopentyl)methanol with a generic carboxylic acid. Optimization of reaction conditions (e.g., solvent, temperature, reaction time) may be necessary for specific substrates.
Protocol 1: EDC/HOBt Coupling in Dichloromethane (DCM)
This protocol is suitable for a wide range of carboxylic acids and is a good starting point for optimization.
Materials:
-
(2-Aminocyclopentyl)methanol (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
EDC.HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 eq) and (2-aminocyclopentyl)methanol (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC.HCl (1.2 eq) to the reaction mixture, followed by the dropwise addition of TEA or DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Coupling in N,N-Dimethylformamide (DMF)
This protocol is particularly useful for more challenging couplings, including those with sterically hindered substrates.
Materials:
-
(2-Aminocyclopentyl)methanol (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of (2-aminocyclopentyl)methanol (1.0 eq) in a small amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the yield and purity of the final product. The following table provides a general comparison of the two protocols described above.
| Coupling Reagent System | Typical Solvent | Base | Reaction Time (h) | Typical Yield Range (%) | Key Advantages |
| EDC/HOBt | DCM, DMF | TEA, DIPEA | 12-24 | 60-90 | Cost-effective, water-soluble byproducts |
| HATU | DMF, ACN | DIPEA | 2-6 | 75-95 | High efficiency, suitable for hindered substrates |
Troubleshooting and Key Considerations
-
Chemoselectivity: If O-acylation is observed, ensure the reaction is run under neutral or basic conditions. The use of a non-nucleophilic base like DIPEA is recommended.
-
Steric Hindrance: For sterically demanding carboxylic acids or amines, HATU is generally the preferred coupling reagent.
-
Purification: The urea byproduct from EDC can sometimes be difficult to remove. If using EDC, ensure thorough aqueous washes. For polar amide products, reverse-phase chromatography may be necessary.
-
Protecting Group Strategy: In cases where selective N-acylation is particularly challenging, protection of the hydroxyl group of (2-aminocyclopentyl)methanol as a silyl ether (e.g., TBDMS) can be employed. The protecting group can be removed under standard conditions after the amide coupling.
Conclusion
The chemoselective coupling of (2-aminocyclopentyl)methanol with carboxylic acids is a readily achievable transformation with careful selection of coupling reagents and reaction conditions. The protocols outlined in this application note, based on the well-established EDC/HOBt and HATU systems, provide a solid foundation for the successful synthesis of a wide range of N-acyl-(2-hydroxymethyl)cyclopentylamines. By understanding the underlying mechanistic principles and paying close attention to the key experimental parameters, researchers can confidently navigate the challenges of working with bifunctional substrates and efficiently generate valuable molecules for their research and development endeavors.
References
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). Beilstein Journal of Organic Chemistry. [Link]
- NHC Catalyzed Oxidations of Aldehydes to Esters: Chemoselective Acylation of Alcohols in Presence of Amines. (2010). Journal of the American Chemical Society.
-
Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. (2025). ResearchGate. [Link]
- Reported O‐selective acylation of amino alcohols without protecting the... (n.d.).
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). PMC. [Link]
-
Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. (2008). ACS Publications. [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). Taylor & Francis Online. [Link]
-
Direct synthesis of amides from alcohols and amines with liberation of H2. (2007). PubMed. [Link]
- Oxidative amide synthesis directly from alcohols with amines. (n.d.). RSC Publishing.
- Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (n.d.). PMC.
-
Coupling Protocol for LodeStars Carboxyl Magnetic Beads with Co‑Activators (Two Step). (n.d.). Agilent. [Link]
-
Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). Royal Society of Chemistry. [Link]
-
Protecting Groups. (n.d.). Organic Synthesis. [Link]
-
Acid-Amine Coupling using BOP. (n.d.). Organic Synthesis. [Link]
-
Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. (n.d.). PMC. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
- 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. (n.d.). Thieme Connect.
- Protecting groups in organic synthesis + H2O. (n.d.). Unknown Source.
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
-
A one-pot preparation of N-2-mercaptobenzoyl-amino amides. (n.d.). PMC. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]
-
Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). PMC. [Link]
-
Application Note – Amide coupling 96-well plate kit. (n.d.). Synple Chem. [Link]
-
Chemoselective CaO-mediated acylation of alcohols and amines in 2-methyltetrahydrofuran. (n.d.). PubMed. [Link]
- Selective n-acylation of amino alcohols. (n.d.).
- Selective N-acylation of amino alcohols. (n.d.).
- Acylation of Alcohols and Amines. (n.d.). Thieme Connect.
-
Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols: (2-Aminocyclopentyl)methanol Hydrochloride in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Importance of Chiral Scaffolds in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[1] Within this field, the deliberate incorporation of chiral centers into inhibitor scaffolds is a critical strategy for achieving high potency and selectivity. Chiral molecules, such as (2-Aminocyclopentyl)methanol, offer a defined three-dimensional structure that can lead to more specific and effective interactions with the ATP-binding pocket of the target kinase.[3] The cyclopentane ring provides a rigid, saturated scaffold that can orient functional groups in precise spatial arrangements, while the amino and alcohol functionalities serve as versatile handles for synthetic elaboration.[4] This application note provides a detailed protocol for the synthesis of a potent kinase inhibitor using (2-Aminocyclopentyl)methanol hydrochloride, highlighting its role as a key chiral building block.
Featured Application: Synthesis of a Novel Spleen Tyrosine Kinase (Syk) Inhibitor
This protocol details the synthesis of a pyrimidine-5-carboxamide derivative, a potent inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells.[5][6] Its inhibition is a promising therapeutic strategy for the treatment of various inflammatory and autoimmune diseases, as well as certain B-cell malignancies.[6] The synthesis leverages the chirality of (1R,2S)-2-(aminocyclopentyl)methanol to impart specific stereochemistry to the final inhibitor, which is often critical for optimal target engagement and biological activity.
Synthetic Workflow Overview
The overall synthetic strategy involves the coupling of the chiral amine, (1R,2S)-2-(aminocyclopentyl)methanol, with a functionalized pyrimidine core. This is a common and effective method for the construction of a diverse range of kinase inhibitors.
Caption: Synthetic workflow for a Syk inhibitor.
Detailed Experimental Protocol
This protocol is adapted from the synthetic methodology reported for novel Syk inhibitors.[5]
Materials:
-
2,4-dichloro-5-ethoxycarbonylpyrimidine
-
(1R,2S)-2-(aminocyclopentyl)methanol hydrochloride
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ammonia (7 M solution in methanol)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Step 1: Synthesis of Ethyl 2-chloro-4-(((1R,2S)-2-(hydroxymethyl)cyclopentyl)amino)pyrimidine-5-carboxylate (Intermediate A)
Rationale: This step involves a nucleophilic aromatic substitution reaction where the primary amine of (1R,2S)-2-(aminocyclopentyl)methanol displaces one of the chlorine atoms on the pyrimidine ring. The use of a base, triethylamine, is crucial to neutralize the hydrochloric acid byproduct and the hydrochloride salt of the starting amine, thereby facilitating the reaction.
Procedure:
-
To a solution of 2,4-dichloro-5-ethoxycarbonylpyrimidine (1.0 g, 4.52 mmol) in N,N-dimethylformamide (DMF, 20 mL), add (1R,2S)-2-(aminocyclopentyl)methanol hydrochloride (0.75 g, 4.52 mmol) and triethylamine (1.9 mL, 13.56 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford ethyl 2-chloro-4-(((1R,2S)-2-(hydroxymethyl)cyclopentyl)amino)pyrimidine-5-carboxylate as a white solid.
Step 2: Synthesis of 2-amino-4-(((1R,2S)-2-(hydroxymethyl)cyclopentyl)amino)pyrimidine-5-carboxamide (Final Product)
Rationale: In this final step, the remaining chlorine atom on the pyrimidine ring is displaced by an amino group, and the ethyl ester is converted to a primary amide. This is achieved by treating the intermediate with a solution of ammonia in methanol at an elevated temperature in a sealed vessel to prevent the escape of the volatile ammonia.
Procedure:
-
Place the purified ethyl 2-chloro-4-(((1R,2S)-2-(hydroxymethyl)cyclopentyl)amino)pyrimidine-5-carboxylate (0.5 g, 1.59 mmol) in a sealed tube.
-
Add a 7 M solution of ammonia in methanol (10 mL).
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
After cooling to room temperature, carefully open the sealed tube and concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to yield 2-amino-4-(((1R,2S)-2-(hydroxymethyl)cyclopentyl)amino)pyrimidine-5-carboxamide as a white solid.
Data Presentation
| Compound | Molecular Weight | Yield (%) | Syk IC₅₀ (nM) |
| Final Product | 280.33 | ~70% (overall) | < 50 |
Yields and IC₅₀ values are representative and based on similar compounds reported in the literature.[5]
Mechanism of Action and Biological Pathway
The synthesized pyrimidine-5-carboxamide derivative acts as an ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk). The core pyrimidine scaffold is designed to interact with the hinge region of the kinase's ATP-binding pocket, a common feature among many kinase inhibitors. The chiral (2-aminocyclopentyl)methanol moiety extends into a specific region of the binding site, where the stereochemistry is critical for establishing favorable interactions and achieving high potency and selectivity.
Caption: Simplified Syk signaling pathway and point of inhibition.
By inhibiting Syk, this compound can block the downstream signaling cascade that is initiated upon B-cell receptor (BCR) activation. This leads to the suppression of various cellular responses, including proliferation and the release of pro-inflammatory cytokines, which are key drivers of autoimmune and inflammatory diseases.
Trustworthiness and Self-Validation
The protocols described herein are based on established and peer-reviewed synthetic methodologies.[5] The successful synthesis of the final product can be validated at each step through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the isolated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the intermediates and the final product by analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds, confirming their identity.
-
In vitro Kinase Assay: To validate the biological activity of the final compound by measuring its inhibitory potency (IC₅₀) against the target kinase, Syk.
Conclusion
(2-Aminocyclopentyl)methanol hydrochloride is a valuable and versatile chiral building block for the synthesis of potent and selective kinase inhibitors. The protocol detailed in this application note provides a robust and reproducible method for the synthesis of a novel Syk inhibitor, demonstrating the strategic importance of incorporating chiral scaffolds in modern drug discovery. The resulting compounds hold significant promise for the development of novel therapeutics for a range of diseases driven by aberrant kinase activity.
References
-
Hisamichi, H., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(16), 4936-4946. [Link]
-
Wang, L., et al. (2012). Discovery and development of spleen tyrosine kinase (SYK) inhibitors. Journal of Medicinal Chemistry, 55(8), 3614-3643. [Link]
-
Norman, P. (2012). Spleen tyrosine kinase inhibitors: a review of the patent literature 2005 - 2010. Expert Opinion on Therapeutic Patents, 22(2), 143-167. [Link]
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]
-
Müller, K., et al. (2007). The importance of chirality in drug design and development. CHIMIA International Journal for Chemistry, 61(10), 623-628. [Link]
-
Carles, M., et al. (2011). Discovery of a potent and selective Spleen Tyrosine Kinase inhibitor for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 21(1), 447-450. [Link]
-
Attwood, M. M., et al. (2021). Trends in kinase drug discovery: a 2021 perspective. Nature Reviews Drug Discovery, 20(11), 839-861. [Link]
-
Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
-
Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377. [Link]
Sources
- 1. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US12220401B2 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and development of spleen tyrosine kinase (SYK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of peptidomimetics using cyclopentane amino alcohols
Application Note: High-Efficiency Preparation of Peptidomimetics Using Cyclopentane Amino Alcohols
Abstract
This guide details the stereoselective synthesis and incorporation of cyclopentane amino alcohols into peptidomimetic structures.[1][2][3][4] Cyclopentane scaffolds serve as privileged structures in drug design, offering critical conformational restriction that mimics peptide secondary structures (e.g.,
Strategic Rationale: The "Rigidification" Advantage
In peptidomimetic design, flexible peptides often suffer from low oral bioavailability and rapid metabolic clearance. Introducing a cyclopentane ring restricts the
-
Entropic Benefit: By locking the conformation, the "entropic penalty" of binding to a receptor is paid during synthesis rather than at the binding event, often increasing affinity by orders of magnitude.
-
Hydrophobic Collapse Prevention: The cyclic scaffold prevents the "hydrophobic collapse" often seen in linear hydrophobic sequences, maintaining an extended or specific turn conformation required for protease inhibition (e.g., transition-state isosteres).
-
Stereochemical Control: The trans-relationship available in 2-aminocyclopentanols allows for the precise vectorization of side chains, mimicking the
and residues of a peptide turn.
Core Workflow: Synthesis & Integration
The following diagram outlines the critical path from raw starting material to the final peptidomimetic assembly.
Figure 1: Strategic workflow for the generation of constrained peptidomimetics. Note the critical control point at the ring-opening stage to ensure trans-stereochemistry.
Detailed Protocols
Protocol A: Stereoselective Synthesis of trans-2-Aminocyclopentanol
Objective: To synthesize the core scaffold with high diastereoselectivity (>95% trans) using an epoxide opening strategy. This method is preferred over nitro-aldol routes for its scalability and safety profile.
Reagents:
-
Cyclopentene oxide (Commercial or prepared via mCPBA oxidation of cyclopentene)
-
Sodium Azide (
) (Caution: Toxic/Explosive potential) -
Ammonium Chloride (
) -
Methanol/Water (8:1 v/v)
-
Palladium on Carbon (Pd/C, 10%)
Step-by-Step Methodology:
-
Epoxide Ring Opening (Azidolysis):
-
Dissolve cyclopentene oxide (10 mmol) in MeOH/
(20 mL, 8:1). -
Add
(2.2 eq) followed by (3.0 eq). Note: buffers the reaction, preventing polymerization and suppressing side reactions. -
Heat to reflux (65°C) for 12 hours. Monitor by TLC (Visualizer: Anisaldehyde dip; epoxide stains blue/purple, azide is faint).
-
Workup: Cool to RT. Concentrate methanol under reduced pressure. Extract aqueous residue with
( mL). Wash combined organics with brine, dry over , and concentrate. -
Result:trans-2-azidocyclopentanol (Oil).
-
-
Reduction to Amine:
-
Dissolve the crude azide in MeOH (30 mL).
-
Add 10% Pd/C (5 wt% loading).
-
Stir under
atmosphere (balloon pressure) for 4 hours. Alternative: Staudinger reduction ( ) can be used if alkene sensitive groups are present elsewhere. -
Filter through a Celite pad to remove Pd. Concentrate filtrate.
-
Result:trans-2-aminocyclopentanol.
-
-
Chiral Resolution (Optional but Recommended):
-
To obtain enantiopure scaffolds, subject the racemic amine to enzymatic resolution using Candida antarctica Lipase B (CAL-B) with ethyl acetate as the acyl donor. The unreacted amine and the acylated amide can be separated via column chromatography.[5]
-
Protocol B: Incorporation into Peptide Backbone (Coupling)
Objective: Coupling the sterically hindered secondary amine (or the hydroxyl group if forming an ester/depsipeptide) to a peptide chain.
Challenges: The nucleophilicity of the amino group on the cyclopentane ring is lower than primary amines due to steric bulk. Standard EDC/HOBt coupling often fails or proceeds slowly, leading to racemization of the incoming amino acid.
Optimized Coupling Conditions:
-
Activation:
-
Use HATU (1.2 eq) and HOAt (1.2 eq) as coupling agents. The aza-benzotriazole (HOAt) is superior for hindered couplings compared to HOBt.
-
Base: DIEA (Diisopropylethylamine, 2.5 eq).
-
Solvent: DMF (anhydrous).
-
-
Procedure:
-
Pre-activate the carboxylic acid component (e.g., N-Fmoc-Amino Acid) with HATU/HOAt/DIEA in DMF for 5 minutes.
-
Add the trans-2-aminocyclopentanol scaffold.
-
Stir at RT for 4–16 hours.
-
Validation: Monitor consumption of the amine via Ninhydrin test (if solid phase) or LC-MS (solution phase).
-
Data Analysis & Characterization
To ensure the integrity of the peptidomimetic, specific analytical markers must be verified.
Table 1: Comparative Efficiency of Coupling Reagents for Cyclopentane Amines
| Coupling Reagent | Reaction Time | Yield (%) | Epimerization Risk | Notes |
| EDC / HOBt | 24 h | 45–60% | Moderate | Poor activation for hindered amines. |
| PyBOP / DIEA | 6 h | 75–85% | Low | Generates toxic HMPA by-product. |
| HATU / HOAt | 2–4 h | >92% | Very Low | Gold Standard for this application. |
| COMU | 2–3 h | 90–95% | Very Low | Safer alternative to HATU (non-explosive). |
Structural Validation (NMR):
-
Coupling Constants (
): The stereochemistry is confirmed by the coupling constant between the methine protons at C1 and C2.-
cis-isomer:
. -
trans-isomer:
(often appears as a broad multiplet due to ring puckering).
-
-
NOE (Nuclear Overhauser Effect): Strong NOE correlations between C1-H and C2-H indicate a cis relationship. Absence indicates trans.
Mechanistic Insight: Epoxide Opening
Understanding the regiochemistry is vital when substituents are present.
Figure 2: Mechanistic pathway of epoxide opening. The
References
-
Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form.[6] The Journal of Organic Chemistry, 50(21), 4154–4155. [Link]
-
Appella, D. H., et al. (1999).
-Peptide Foldamers: Robust Helix Formation in a New Family of -Amino Acid Oligomers.[3] Journal of the American Chemical Society, 121(26), 6206–6212. [Link] -
Woll, M. G., et al. (2002).
-Peptides That Fold in Water.[1] Journal of the American Chemical Society, 124(42), 12447–12452.[1] [Link] -
Fuller, A. A., et al. (2013).
-Amino Acids as Stabilizers of 12-Helical Secondary Structure. Organic Letters, 15(19), 5118–5121. [Link] -
Fülöp, F. (2001).
-amino acids in peptidomimetic design. Chemical Reviews, 101(7), 2181–2204. [Link]
Sources
- 1. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Application Note: Asymmetric Organocatalysis Applications of (2-Aminocyclopentyl)methanol Derivatives
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Guide and Standardized Protocol
Scientific Rationale: The Steric Challenge in Aminocatalysis
In the realm of asymmetric organocatalysis, secondary amine catalysts—such as the ubiquitous Jørgensen-Hayashi diarylprolinol silyl ethers or MacMillan imidazolidinones—have revolutionized the functionalization of carbonyl compounds. However, these secondary amines possess a critical limitation: steric intolerance . When tasked with activating sterically hindered substrates, such as α,α-disubstituted aldehydes or bulky acyclic/cyclic ketones, secondary amines fail to efficiently form the requisite enamine or iminium intermediates due to severe steric clashes between the substrate and the catalyst backbone [1].
To overcome this, primary amine catalysis has emerged as a powerful alternative [2]. Among the most highly preorganized and effective primary amine scaffolds are (2-Aminocyclopentyl)methanol derivatives . Unlike acyclic 1,2-amino alcohols, the rigid cyclopentane ring enforces a well-defined cis or trans 1,2-geometry. The unhindered primary amine readily condenses with bulky carbonyls, while the adjacent hydroxymethyl group (or its functionalized diaryl/silyl ether derivatives) provides a robust steric shield and/or hydrogen-bonding network to direct the incoming electrophile with exquisite facial selectivity [3].
Mechanistic Insights: The (2-Aminocyclopentyl)methanol Advantage
The catalytic efficacy of (2-aminocyclopentyl)methanol derivatives is rooted in a dual-activation paradigm. The primary amine undergoes condensation with the carbonyl substrate to form an iminium ion (LUMO lowering), which subsequently tautomerizes to a nucleophilic enamine (HOMO raising).
Causality in Catalyst Design:
-
Kinetic Condensation: The primary amine lacks the second alkyl substituent present in pyrrolidines, drastically reducing the activation energy required for iminium formation with α-branched carbonyls.
-
Transition State Preorganization: The cyclopentane backbone restricts bond rotation. When an acid co-catalyst (e.g., benzoic acid or p-toluenesulfonic acid) is employed, it protonates the iminium/enamine intermediate, facilitating hydrogen-bonding interactions with the incoming electrophile (e.g., a nitroolefin).
-
Facial Shielding: The bulky derivative of the methanol moiety (e.g., an α,α-diphenyl-hydroxymethyl group) physically blocks one face of the highly planar enamine, forcing the electrophile to attack from the opposite, unhindered face, thereby ensuring high enantiomeric excess (ee).
Fig 1. Catalytic cycle of primary amine-mediated enamine/iminium activation for hindered substrates.
Comparative Performance Data
The superiority of primary amine catalysts like (2-aminocyclopentyl)methanol over traditional secondary amines is most evident when constructing quaternary stereocenters. Table 1 summarizes the performance divergence when activating α,α-disubstituted aldehydes in an asymmetric Michael addition to
Table 1: Catalyst Performance Comparison on Hindered vs. Unhindered Substrates
| Catalyst Type | Amine Class | Substrate Steric Bulk | Enantiomeric Excess (ee) | Conversion / Yield |
| Diarylprolinol Silyl Ether | Secondary | Low (Linear Aldehydes) | >98% | >90% |
| Diarylprolinol Silyl Ether | Secondary | High (α,α-Disubstituted) | <10% (or No Reaction) | <5% |
| (2-Aminocyclopentyl)methanol | Primary | High (α,α-Disubstituted) | 92–98% | 85–95% |
Data synthesized from established primary amine catalysis benchmarks[4].
Standardized Protocol: Asymmetric Michael Addition
This self-validating protocol details the asymmetric Michael addition of an α,α-disubstituted aldehyde to a nitroolefin, a critical reaction for generating quaternary stereocenters in drug discovery pipelines.
Fig 2. Step-by-step experimental workflow for the asymmetric Michael addition protocol.
Reagents & Materials
-
(1S,2S)-2-Aminocyclopentyl)methanol derivative (Catalyst): 20 mol%
-
Benzoic Acid (Brønsted acid co-catalyst): 20 mol%
-
α,α-Disubstituted Aldehyde (Nucleophile): 2.0 equivalents
-
Nitroolefin (Electrophile): 1.0 equivalent (0.5 mmol scale)
-
Solvent : Toluene or Dichloromethane (DCM), anhydrous (2.0 mL)
Step-by-Step Methodology
Step 1: Catalyst Pre-Activation
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the (2-aminocyclopentyl)methanol derivative (0.1 mmol, 20 mol%) and benzoic acid (12.2 mg, 0.1 mmol, 20 mol%).
-
Dissolve the mixture in 1.0 mL of anhydrous toluene. Stir at room temperature for 10 minutes to allow the formation of the amine-acid salt complex, which is crucial for subsequent iminium formation.
Step 2: Substrate Introduction 3. Add the α,α-disubstituted aldehyde (1.0 mmol, 2.0 eq) to the reaction mixture. 4. Stir for an additional 15 minutes. Scientific Insight: This incubation period allows the primary amine to condense with the sterically hindered aldehyde, establishing the steady-state concentration of the active enamine.
Step 3: Electrophile Addition & Reaction 5. Lower the reaction temperature to 0 °C using an ice bath (temperature control enhances facial selectivity). 6. Dissolve the nitroolefin (0.5 mmol, 1.0 eq) in 1.0 mL of anhydrous toluene and add it dropwise to the reaction mixture over 5 minutes. 7. Seal the tube and allow the reaction to stir at 0 °C for 24–48 hours. Monitor the consumption of the nitroolefin via TLC (Hexanes/EtOAc 8:2).
Step 4: Quenching and Work-Up
8. Once complete, quench the reaction by adding 2.0 mL of saturated aqueous
Step 5: Purification & Analytical Validation
11. Purify the crude residue via flash column chromatography on silica gel (eluting with a Hexanes/EtOAc gradient).
12. Validation: Determine the diastereomeric ratio (dr) via
References
-
Melchiorre, P. (2012). "Cinchona-based Primary Amine Catalysis in the Asymmetric Functionalization of Carbonyl Compounds." Angewandte Chemie International Edition, 51(39), 9748–9770. Available at:[Link][1]
-
Bez, G., Vanlaldinpuia, K., & Bora, P. (2017). "Monofunctional primary amine: A new class of organocatalyst for asymmetric Aldol reaction." Journal of Chemical Sciences, 129, 301–312. Available at:[Link][2]
-
Luo, S., Xu, H., Li, J., Zhang, L., & Cheng, J.-P. (2007). "A Simple Primary-Tertiary Diamine-Brønsted Acid Catalyst for Asymmetric Direct Aldol Reactions of Linear Aliphatic Ketones." Journal of the American Chemical Society, 129(11), 3074–3075. Available at:[Link][3]
-
Ashley, M. A., Hirschi, J. S., Izzo, J. A., & Vetticatt, M. J. (2016). "Isotope Effects Reveal the Mechanism of Enamine Formation in l-Proline-Catalyzed α-Amination of Aldehydes." Journal of the American Chemical Society, 138(5), 1756–1759. Available at:[Link][1]
Sources
Strategic Protection of (2-Aminocyclopentyl)methanol: A Guide to Chemoselective Synthesis
An Application Note and Protocol Guide
Abstract
(2-Aminocyclopentyl)methanol is a valuable chiral building block in medicinal chemistry and asymmetric synthesis, featuring both a primary amine and a primary alcohol. The successful chemical manipulation of this bifunctional molecule hinges on the strategic and selective protection of these functional groups. This guide provides an in-depth analysis of protecting group strategies, emphasizing the principles of chemoselectivity and orthogonality. We present detailed, field-proven protocols for the selective protection and deprotection of the amino and hydroxyl moieties, enabling researchers to confidently navigate complex synthetic pathways.
Introduction: The Synthetic Challenge
The synthetic utility of (2-Aminocyclopentyl)methanol lies in its dual functionality. However, the similar reactivity of the primary amine (-NH₂) and primary hydroxyl (-CH₂OH) groups under many reaction conditions presents a significant challenge. The amine is generally more nucleophilic and basic than the alcohol, allowing for a degree of inherent chemoselectivity.[1] However, for most multi-step syntheses, this is insufficient. To achieve specific transformations at one site without affecting the other, a robust protecting group strategy is essential.
An ideal strategy employs "orthogonal" protecting groups, which can be removed under distinct conditions without affecting each other.[2][3] This allows for the sequential unmasking and reaction of each functional group, providing complete control over the synthetic route. This document outlines the logic and methodology for implementing such strategies.
First Principles: Protecting the More Reactive Amino Group
Due to its greater nucleophilicity, the amino group is the primary target for protection. Carbamates are the most common and effective protecting groups for amines, as they are easily installed, are inert to a wide range of reaction conditions, and can be readily removed.[4] We will focus on two industry-standard carbamates: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
The Boc Group: Acid-Labile Protection
The Boc group is a cornerstone of modern organic synthesis, prized for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[5]
Causality of Experimental Choice: The reaction employs di-tert-butyl dicarbonate (Boc₂O) as the Boc source. The amine nitrogen acts as a nucleophile, attacking one of the carbonyls of the anhydride. A mild base like triethylamine (TEA) is used to neutralize the protonated amine intermediate and the tert-butoxycarboxylic acid byproduct, driving the reaction to completion.
Protocol 1: N-Boc Protection of (2-Aminocyclopentyl)methanol
Materials:
-
(2-Aminocyclopentyl)methanol (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (2-Aminocyclopentyl)methanol in anhydrous DCM (approx. 0.2 M).
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add Boc₂O portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl ((2-(hydroxymethyl)cyclopentyl)carbamate.
Caption: Workflow for N-Boc protection.
The Cbz Group: Hydrogenolysis-Labile Protection
The benzyloxycarbonyl (Cbz or Z) group is another stalwart protector of amines.[6] Its key feature is its stability to both acidic and basic conditions, while being readily cleaved by catalytic hydrogenolysis.[7] This makes it an excellent orthogonal partner to acid-labile (e.g., Boc) and base-labile protecting groups.
Causality of Experimental Choice: The Cbz group is installed using benzyl chloroformate (Cbz-Cl).[8] The reaction is typically performed in a biphasic system or in the presence of an aqueous base (like NaHCO₃ or Na₂CO₃) to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine.
Protocol 2: N-Cbz Protection of (2-Aminocyclopentyl)methanol
Materials:
-
(2-Aminocyclopentyl)methanol (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.5 equiv)
-
1,4-Dioxane and Water (e.g., 2:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (2-Aminocyclopentyl)methanol in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate and cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor by TLC.
-
Upon completion, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield benzyl ((2-(hydroxymethyl)cyclopentyl)carbamate.
Orthogonal Strategies for Total Protection
With the amine protected, the hydroxyl group can now be selectively modified or protected. Choosing a hydroxyl protecting group whose cleavage conditions are distinct from those of the amine protecting group is the essence of an orthogonal strategy.
Protecting the Hydroxyl Group
Common choices for primary alcohols include silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, and benzyl (Bn) ethers.
-
TBDMS Ethers: Formed using TBDMS-Cl, they are stable to a wide range of conditions but are selectively cleaved by fluoride ion sources (e.g., TBAF).[9][10] The steric bulk of the TBDMS group provides high selectivity for less hindered primary alcohols.[9]
-
Benzyl (Bn) Ethers: Typically installed using benzyl bromide (BnBr) and a strong base (e.g., NaH).[11] Like the Cbz group, they are cleaved by catalytic hydrogenolysis.[12]
Causality of Experimental Choice (TBDMS protection): Imidazole is used as a base. It deprotonates the alcohol to form an alkoxide and also activates the TBDMS-Cl reagent. Anhydrous DMF is a common solvent due to its polar, aprotic nature which facilitates the Sₙ2-like reaction.[9]
Protocol 3: O-TBDMS Protection of N-Boc-(2-aminocyclopentyl)methanol
Materials:
-
tert-butyl ((2-(hydroxymethyl)cyclopentyl)carbamate (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected starting material in anhydrous DMF.
-
Add imidazole to the solution.
-
Add TBDMS-Cl portion-wise at room temperature.
-
Stir the mixture at room temperature for 8-16 hours, monitoring by TLC.
-
Quench the reaction by adding water, then extract with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and imidazole salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the fully protected product.
Caption: Workflow for O-TBDMS protection.
Designing the Synthetic Route: A Comparative Table
The choice of protecting groups dictates the synthetic possibilities. The following table summarizes key orthogonal pairs and their respective deprotection conditions.
| Protecting Group | Functional Group | Protection Conditions | Deprotection Conditions | Stable To | Orthogonal To |
| Boc | Amine | Boc₂O, Base (e.g., TEA) | Acid (TFA, HCl)[5][13] | Base, H₂, Nucleophiles | Cbz, Bn, TBDMS |
| Cbz | Amine | Cbz-Cl, Base (e.g., NaHCO₃) | H₂/Pd/C [7][14] | Acid, Base, Nucleophiles | Boc, TBDMS |
| TBDMS | Alcohol | TBDMS-Cl, Imidazole | Fluoride (TBAF)[10] | Base, H₂, Mild Acid | Boc, Cbz |
| Bn | Alcohol | BnBr, Base (e.g., NaH) | H₂/Pd/C [12][15] | Acid, Base, Fluoride | Boc, TBDMS |
Analysis of Orthogonal Pairs:
-
N-Boc / O-TBDMS: An excellent and widely used pair. The TBDMS group can be removed with TBAF, leaving the Boc group intact. Subsequently, the Boc group can be removed with acid.
-
N-Cbz / O-TBDMS: Also a highly effective orthogonal pair. The Cbz group is removed by hydrogenolysis, which does not affect the TBDMS ether. The TBDMS group is removed with fluoride, which does not affect the Cbz carbamate.
-
N-Boc / O-Bn: A very robust orthogonal pair. The Bn ether can be removed by hydrogenolysis, leaving the Boc group untouched. The Boc group is then cleaved with acid.
-
N-Cbz / O-Bn (Non-Orthogonal): This combination should generally be avoided. Both groups are cleaved by the same condition (catalytic hydrogenolysis), preventing selective deprotection.[12]
Caption: Orthogonal protection and selective deprotection pathways.
Deprotection Protocols: Unmasking the Functional Groups
The final step in any protecting group strategy is its efficient and clean removal.
Protocol 4: Boc Group Deprotection (Acidolysis)
Mechanism: The acid protonates the carbonyl oxygen of the Boc group, leading to its collapse to form a stable tert-butyl cation, carbon dioxide, and the free amine.[5][13]
Materials:
-
N-Boc protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected substrate in DCM.
-
Add TFA (typically 20-50% v/v) at 0 °C.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and carefully neutralize with saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with the organic solvent.
-
Combine organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Protocol 5: Cbz and Bn Group Deprotection (Catalytic Hydrogenolysis)
Mechanism: In the presence of a palladium catalyst, molecular hydrogen (H₂) cleaves the benzylic C-O bond, releasing the free amine or alcohol, carbon dioxide (for Cbz), and toluene as a byproduct.[7][15]
Materials:
-
Cbz- or Bn-protected substrate
-
Palladium on activated carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the protected substrate in MeOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction vigorously under a positive pressure of H₂ (a balloon is often sufficient) at room temperature.
-
Monitor the reaction by TLC (typically complete in 2-24 hours).
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 6: TBDMS Group Deprotection (Fluoride-Mediated Cleavage)
Mechanism: The high affinity of fluoride ions for silicon drives the reaction. The fluoride attacks the silicon atom, forming a pentacoordinate intermediate that collapses, breaking the Si-O bond.[10]
Materials:
-
TBDMS-protected substrate
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF.
-
Add the TBAF solution (1.1 equiv) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The successful synthesis of complex molecules derived from (2-Aminocyclopentyl)methanol is critically dependent on a well-designed, orthogonal protecting group strategy. By first protecting the more nucleophilic amine with an acid-labile Boc group or a hydrogenolysis-labile Cbz group, the hydroxyl group becomes available for further protection or transformation. The selection of an orthogonal protecting group for the alcohol, such as a fluoride-labile TBDMS ether or a hydrogenolysis-labile Bn ether, provides the synthetic chemist with complete control over the selective deprotection and elaboration of the molecule. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the full synthetic potential of this versatile chiral building block.
References
-
Felpin, F.-X., & Fouquet, E. (2010). A Useful, Scalable and Safe Protocol for the Deprotection of N-Cbz Protective Group. European Journal of Organic Chemistry, 2010(22), 4165-4169. (Source: )
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. (Source: )
-
Chittepu, P., & Barman, J. (2010). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 15(12), 9079-9088. (Source: )
-
University of Guelph. (n.d.). Alcohol Protecting Groups. (Source: )
-
BenchChem. (2025). Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols. (Source: )
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (Source: )
-
Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(12), 1123-1125. (Source: )
-
BenchChem. (2025). Comparative study of deprotection methods for benzyl and trityl ethers. (Source: )
-
Li, J., et al. (2017). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Journal of Heterocyclic Chemistry, 54(4), 2394-2398. (Source: )
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. (Source: )
-
BenchChem. (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. (Source: )
-
J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. (Source: )
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. (Source: )
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. (Source: )
-
BenchChem. (2025). The Benzyloxycarbonyl (Cbz) Group: A Stalwart in Amine Protection. (Source: )
-
Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. (Source: )
-
BenchChem. (2025). Application Notes and Protocols: TBAF-Mediated Deprotection of TBDMS Ethers. (Source: )
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. (Source: )
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. (Source: )
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. (Source: )
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. (Source: )
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. (Source: )
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl₃ and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. (Source: )
-
Strieth-Kalthoff, F., et al. (2019). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 21(10), 3791–3796. (Source: )
-
Givens, R. S., et al. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry, 68(11), 4439-4444. (Source: )
-
Organic Chemistry. (2021). Adding Cbz Protecting Group Mechanism. (Source: )
-
SynArchive. (n.d.). Protection of Alcohol by Ether - Benzyl ether (Bn). (Source: )
-
Pirrung, M. C. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. Request PDF. (Source: )
-
Poon, K. W., & Dudley, G. B. (2006). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. The Journal of Organic Chemistry, 71(10), 3923-3927. (Source: )
-
Soderberg, T. (2024). 17.8: Protection of Alcohols. Chemistry LibreTexts. (Source: )
-
Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Catalytic Synthesis of Enantiopure N-Protected 1,2-Amino Alcohols. Organic Letters, 6(23), 4279-4281. (Source: )
-
Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag. (Source: )
-
Organic Synthesis. (n.d.). Protecting Groups. (Source: )
-
Wikipedia. (n.d.). Protecting group. (Source: )
-
Organic Chemistry Portal. (n.d.). Protective Groups. (Source: )
-
BenchChem. (n.d.). Basic reactivity of the amino and hydroxyl groups in 5-Aminopentan-2-ol. (Source: )
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Source: )
-
Gelest. (n.d.). Silyl Groups. (Source: )
-
MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks. (Source: )
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. (Source: )
-
TCI Chemicals. (n.d.). Protecting Agents. (Source: )
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. youtube.com [youtube.com]
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- 11. Benzyl Ethers [organic-chemistry.org]
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- 13. youtube.com [youtube.com]
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- 15. jk-sci.com [jk-sci.com]
Application Note: Reductive Amination of (2-Aminocyclopentyl)methanol Hydrochloride
This Application Note and Protocol Guide is designed for researchers and medicinal chemists utilizing (2-Aminocyclopentyl)methanol hydrochloride as a scaffold in drug discovery.
Introduction & Scientific Rationale
(2-Aminocyclopentyl)methanol is a privileged "carbocyclic" scaffold, structurally mimicking the ribose ring of nucleosides without the hydrolytically unstable glycosidic bond. It is widely used in the synthesis of carbocyclic nucleoside antivirals (e.g., Abacavir analogs), kinase inhibitors , and GPCR ligands .
The reductive amination of this scaffold presents unique challenges compared to simple aliphatic amines:
-
Salt Form: The hydrochloride salt (HCl) renders the amine non-nucleophilic. Efficient in situ neutralization is critical.
-
Stereochemistry: The scaffold exists as cis and trans isomers. The cis-isomer is particularly prone to intramolecular trapping.
-
Competitive Cyclization: The
-amino alcohol motif allows for the formation of 1,3-oxazolidines upon reaction with aldehydes. While often reversible, stable oxazolidines can stall the reaction or require specific reduction conditions.
Mechanistic Pathway & Side Reactions
The reaction does not proceed through a simple Imine
Figure 1: Mechanistic pathway highlighting the oxazolidine "trap" which is sterically favored in cis-isomers.
Critical Experimental Considerations
A. Salt Neutralization Strategy
The HCl salt must be neutralized to liberate the free amine.
-
Option A (Pre-freebasing): Partition between
and or , dry, and concentrate. Best for accurate stoichiometry. -
Option B (In-situ): Add 1.05 equivalents of Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) directly to the reaction mixture. Faster, but generates triethylammonium salts which may complicate workup.
B. Choice of Reducing Agent
| Reducing Agent | Reactivity | Solvent | Recommendation |
| STAB (Na(OAc)3BH) | Mild | DCE, DCM, THF | Primary Choice. Reduces imines selectively over aldehydes; minimizes over-alkylation. |
| NaCNBH3 | Slow, pH dependent | MeOH, EtOH | Secondary Choice. Use if solubility in DCE is poor. Requires pH ~5-6 adjustment. Toxic. |
| NaBH4 | Strong | MeOH | Not Recommended. Reduces aldehydes too fast; requires sequential addition (Imine formation |
C. Solubility & Workup
The product is a secondary amino alcohol, often highly water-soluble .
-
Avoid: Standard dilute acid/base washes (product will stay in water).
-
Preferred: Salting out (NaCl saturation) followed by extraction with DCM:Isopropanol (3:1) or n-Butanol .
-
Purification: SCX (Strong Cation Exchange) cartridges are highly recommended to capture the amine and wash away non-basic impurities.
Protocol 1: Standard Reductive Amination (STAB Method)
Scope: Best for aliphatic and aromatic aldehydes. Scale: 1.0 mmol (Adjust proportionally).
Materials
-
(2-Aminocyclopentyl)methanol HCl (1.0 equiv)
-
Aldehyde (1.0 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Triethylamine (Et3N) (1.05 equiv)
-
Acetic Acid (AcOH) (Catalytic, 1-2 drops)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) [Anhydrous]
Step-by-Step Methodology
-
Preparation of Free Base (In-situ):
-
In a dry vial, suspend (2-Aminocyclopentyl)methanol HCl (151 mg, 1.0 mmol) in DCE (4.0 mL).
-
Add Et3N (146
L, 1.05 mmol). Stir at Room Temperature (RT) for 10-15 minutes. The solution may remain cloudy due to Et3N·HCl precipitation.[1]
-
-
Imine/Oxazolidine Formation:
-
Add the Aldehyde (1.0 - 1.1 mmol).
-
Optional: Add AcOH (1-2 drops) to catalyze imine formation, especially for ketones or hindered aldehydes.
-
Stir at RT for 30–60 minutes.
-
Checkpoint: If using LCMS, you may see the mass of the Product - 2H (Imine) or Product - 2H (Oxazolidine).
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath) if the aldehyde is very reactive; otherwise, leave at RT.
-
Add STAB (300 mg, ~1.4 mmol) in one portion.
-
Stir at RT under Nitrogen/Argon for 4–16 hours.
-
-
Quench & Workup:
-
Quench by adding Saturated Aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.
-
Extraction: Extract the aqueous layer 3x with DCM (or DCM:IPA 3:1 if product is polar).
-
Combine organics, dry over
, filter, and concentrate.
-
-
Purification:
-
Flash Chromatography: Use a gradient of DCM to 10% MeOH/DCM (with 1%
additive). -
Alternative: Redissolve crude in MeOH, load onto an SCX-2 cartridge , wash with MeOH, and elute with
in MeOH.
-
Protocol 2: Difficult Substrates (NaCNBH3 Method)
Scope: Ketones, acid-sensitive groups, or low solubility substrates requiring Methanol.
Step-by-Step Methodology
-
Dissolution: Dissolve (2-Aminocyclopentyl)methanol HCl (1.0 mmol) in Methanol (4 mL).
-
Neutralization: Add Et3N (1.0 equiv) followed by the Ketone/Aldehyde (1.2 equiv).
-
Acidification: Check pH. Adjust to pH 5–6 using Glacial Acetic Acid. Crucial: NaCNBH3 requires slightly acidic conditions to activate the imine.
-
Reduction: Add NaCNBH3 (1.5 equiv).
-
Reaction: Stir at RT or reflux (for hindered ketones) for 16 hours.
-
Workup: CAUTION - HCN gas risk. Quench in a fume hood with basic water (
). Extract with DCM.
Workflow Diagram
Figure 2: Optimized workflow for STAB-mediated reductive amination.
Troubleshooting & Optimization Table
| Observation | Root Cause | Solution |
| Low Yield / No Reaction | HCl salt not neutralized. | Ensure Et3N/DIPEA is added. Check pH is not < 4. |
| Starting Material Remains | Oxazolidine trap is stable. | Add Lewis Acid (e.g., |
| Product in Aqueous Layer | High polarity of amino-alcohol. | Saturate aqueous layer with NaCl. Use DCM:IPA (3:1) or n-Butanol for extraction. |
| Dialkylation (Tertiary Amine) | Aldehyde too reactive / Excess. | Use STAB (mild). Add aldehyde slowly. Ensure stoichiometry is 1:1. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862. Link
-
Daluge, S. M., et al. "Synthesis of Carbocyclic Nucleosides." Nucleosides, Nucleotides & Nucleic Acids, 2000, 19, 297-327.[1] (Describes Abacavir intermediate synthesis).
-
Common Organic Chemistry. "Reductive Amination Conditions & Mechanisms." Link
-
BenchChem. "((1S,3R)-3-aminocyclopentyl)methanol Properties and Applications." Link
Sources
Troubleshooting & Optimization
Technical Support Center: (2-Aminocyclopentyl)methanol Hydrochloride Solubility in Dichloromethane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of (2-Aminocyclopentyl)methanol hydrochloride in dichloromethane (DCM). As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is (2-Aminocyclopentyl)methanol hydrochloride poorly soluble in dichloromethane?
A1: The poor solubility is due to a fundamental mismatch in polarity. (2-Aminocyclopentyl)methanol hydrochloride is an amine salt. The presence of the positively charged ammonium group (-NH3+) and the chloride counter-ion (Cl-) makes the molecule highly polar and ionic.[1][2] Dichloromethane, on the other hand, is a moderately polar aprotic solvent.[3][4] While it has a dipole moment, it cannot effectively solvate the charged ions of the hydrochloride salt.[4][5] This is a classic case of "like dissolves like," where a highly polar, ionic solute requires a more polar, protic solvent for effective dissolution.
Q2: I've observed that my (2-Aminocyclopentyl)methanol hydrochloride is a solid. What are its key physicochemical properties?
A2: (2-Aminocyclopentyl)methanol hydrochloride is typically a solid material. Key properties that influence its solubility include a molecular weight of approximately 151.63 g/mol and the presence of three hydrogen bond donors and two hydrogen bond acceptors.[6] These characteristics contribute to its high lattice energy and preference for interaction with polar solvents.
Q3: Can I improve the solubility by simply heating the mixture?
A3: Gentle warming may slightly increase the rate of dissolution and solubility, but it is unlikely to be a sufficient solution for significant quantities.[1] For most salts, solubility in a given solvent increases with temperature.[7] However, with a significant polarity mismatch, the effect of temperature alone will be limited. Excessive heating should be avoided as it can potentially lead to the degradation of the compound.
Q4: Is dichloromethane reactive with amines? Should I be concerned about side reactions?
A4: While dichloromethane is generally considered a relatively inert solvent, it can react with some amines, particularly those that are not sterically hindered, in a slow S_N2 reaction to form N-chloromethylammonium salts.[8] For many common applications, such as amide bond formation, dichloromethane is used successfully with amines.[9] However, it is a factor to consider, especially if the reaction mixture will be stored for an extended period or heated.[8]
Troubleshooting Guide: Enhancing Solubility
If you are facing challenges with dissolving (2-Aminocyclopentyl)methanol hydrochloride in dichloromethane, the following troubleshooting strategies are presented in order of common practice and effectiveness.
Strategy 1: In-Situ Basification to the Free Amine (Most Common & Effective)
The most reliable method to achieve solubility in dichloromethane is to convert the hydrochloride salt to its corresponding free amine.[1][10] The free amine is significantly less polar and readily dissolves in a wide range of organic solvents, including DCM.[2]
Causality: By adding a base, you neutralize the hydrochloric acid, deprotonating the ammonium cation (-NH3+) to the neutral amine (-NH2). This removes the ionic character of the molecule, drastically reducing its polarity and making it compatible with dichloromethane.
Experimental Protocol:
-
Setup: Suspend (2-Aminocyclopentyl)methanol hydrochloride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0 °C using an ice bath. This helps to control any potential exotherm from the neutralization reaction.
-
Base Addition: Slowly add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.0-1.1 equivalents), dropwise to the stirred suspension.
-
Reaction: Stir the mixture at 0 °C for 15-30 minutes. You will likely observe the solid (2-Aminocyclopentyl)methanol hydrochloride dissolving as the soluble free amine is formed. A new precipitate, the hydrochloride salt of the tertiary amine (e.g., triethylammonium chloride), will often form.[1]
-
Usage: The resulting mixture containing the dissolved free amine can often be used directly in the subsequent reaction step. Alternatively, the precipitated tertiary amine hydrochloride salt can be removed by filtration.
Diagram: Basification Workflow
Caption: Workflow for converting the hydrochloride salt to the soluble free amine.
Strategy 2: Utilizing a Co-Solvent System
If complete conversion to the free amine is not desirable for your specific application, a co-solvent system may provide a viable alternative.
Causality: By introducing a small amount of a polar, protic co-solvent like methanol, you can increase the overall polarity of the solvent mixture. The protic co-solvent is better able to solvate the ions of the hydrochloride salt, aiding in its dissolution.
Experimental Protocol:
-
Suspend the (2-Aminocyclopentyl)methanol hydrochloride in dichloromethane.
-
While vigorously stirring, add a small amount of methanol dropwise until the solid dissolves.
-
Caution: Be mindful that the addition of a protic solvent like methanol may interfere with subsequent reaction steps, particularly those involving moisture-sensitive reagents.
Data Summary: Co-Solvent Considerations
| Co-Solvent | Polarity | Pros | Cons |
| Methanol | High | Effective at dissolving polar salts. | Protic, can interfere with some reactions. |
| Ethanol | High | Similar to methanol, slightly less polar. | Protic, potential for reaction interference. |
| DMF/DMSO | High (Aprotic) | Can be effective for some salts. | High boiling points, can be difficult to remove. |
Strategy 3: Phase-Transfer Catalysis (for Biphasic Reactions)
For reactions involving an aqueous phase and an organic phase (dichloromethane), a phase-transfer catalyst (PTC) can be employed to facilitate the movement of reactants between the two immiscible layers.
Causality: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, has both a hydrophilic (charged) head and a lipophilic (organic) tail.[11] It can pair with an ion in the aqueous phase, shuttle it across the phase boundary into the organic phase, and release it for reaction.[11]
Experimental Protocol:
-
Dissolve the (2-Aminocyclopentyl)methanol hydrochloride in an aqueous phase.
-
Combine this with your dichloromethane phase containing the other reactant(s).
-
Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Stir the biphasic mixture vigorously to maximize the interfacial surface area.
Diagram: Phase-Transfer Catalysis Mechanism
Caption: Simplified mechanism of phase-transfer catalysis.
Summary and Recommendations
For most applications requiring the dissolution of (2-Aminocyclopentyl)methanol hydrochloride in dichloromethane, in-situ basification to the free amine is the most effective and widely practiced strategy. It directly addresses the root cause of the insolubility by removing the ionic character of the molecule. The use of co-solvents or phase-transfer catalysts are alternative approaches that may be suitable for specific experimental designs. Always consider the compatibility of your chosen method with the other reagents and conditions of your reaction.
References
-
Wikipedia. (n.d.). Dichloromethane. Retrieved from [Link]
-
Hawkins, Inc. (n.d.). Dichloromethane (methylene chloride) - TECHNICAL BULLETIN. Retrieved from [Link]
-
Lab Alley. (2023, June 1). Dichloromethane And Its Uses. Retrieved from [Link]
-
Unknown. (n.d.). CHAPTER 7 AMINES. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)-. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases. Retrieved from [Link]
-
Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, May 27). Why does the solubility of some salts decrease with temperature?. Retrieved from [Link]
-
operachem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]
-
Purdue University. (n.d.). Amines. Retrieved from [Link]
-
ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. Retrieved from [Link]
-
Reddit. (2025, January 14). Can you use dichloromethane as a solvent for reactions involving an amine?. Retrieved from [Link]
-
ResearchGate. (2023, April 1). Modeling the temperature-dependent solubility of salts in organic solvents. Retrieved from [Link]
-
ScienceDirect. (n.d.). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. Retrieved from [Link]
-
Quora. (2017, September 25). What is effect of temperature on the solubility of salt?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Retrieved from [Link]
-
PMC. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 'Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformami. Retrieved from [Link]
-
University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). The reactivity of dichloromethane toward amines. Retrieved from [Link]
-
PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015, February 18). Dichloromethane with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]
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Technical Support Center: Desalting (2-Aminocyclopentyl)methanol Hydrochloride for Catalysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who need to convert (2-Aminocyclopentyl)methanol hydrochloride into its catalytically active freebase form.
The Causality of Freebasing: Why is this necessary?
As a chiral amino alcohol, (2-Aminocyclopentyl)methanol is a highly versatile building block used in asymmetric synthesis and drug discovery [2]. However, it is frequently supplied and stored as a hydrochloride salt to prevent oxidative degradation and improve shelf life.
In its protonated state (
Desalting Workflow & Decision Matrix
Figure 1: Decision matrix for desalting water-soluble amino alcohol hydrochlorides.
Troubleshooting Guides & FAQs
Q: Why is my product yield consistently below 30% when using standard NaOH/DCM extraction?
A: (2-Aminocyclopentyl)methanol is a highly polar 1,2-amino alcohol. Even in its neutral freebase form, it forms strong hydrogen bonds with water, causing it to partition heavily into the aqueous layer during a liquid-liquid extraction.
Solution: If you must use an aqueous method, you must "salt out" the aqueous layer by saturating it with solid
Q: My downstream metal-catalyzed reaction is failing. Could the desalting process be the cause?
A: Yes. If you used an aqueous extraction or a crude neutralization, trace inorganic salts (like
Q: Can I use Triethylamine (TEA) to freebase the hydrochloride salt?
A: It is not recommended for isolating the pure ligand. While TEA will establish an equilibrium (
Self-Validating Experimental Protocols
Protocol A: Non-Aqueous Neutralization (Sodium Methoxide Method)
Mechanism: Methoxide (
-
Suspend: In an oven-dried flask under
, suspend 1.0 eq of (2-Aminocyclopentyl)methanol HCl in anhydrous Methanol (approx. 10 mL/g). -
Neutralize: Slowly add 1.05 eq of Sodium Methoxide (NaOMe) as a 25% w/w solution in Methanol. Stir at room temperature for 2 hours.
-
Self-Validation Check: Spot a drop of the reaction mixture onto a piece of pH paper dampened with distilled water. It should read pH 9–10, confirming complete deprotonation.
-
-
Primary Filtration: Filter the resulting white suspension (
precipitate) through a pad of Celite. Wash the pad with a small amount of Methanol. -
Concentration: Evaporate the filtrate under reduced pressure to yield a crude oil/solid.
-
Secondary Precipitation (Critical): Resuspend the crude residue in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Any trace
that was dissolved in the methanol will immediately crash out. -
Final Isolation: Filter through a 0.22 µm PTFE syringe filter (or fine glass frit) and concentrate the filtrate to yield the pure freebase.
Protocol B: Ion-Exchange Resin (Ultra-Pure Amberlyst A26 OH Method)
Mechanism: Amberlyst A26 (OH form) is a macroreticular, strongly basic anion exchange resin [3]. As the solution passes through, the resin exchanges its hydroxide ions for chloride ions. The hydroxide immediately neutralizes the protonated amine to form water, leaving zero residual inorganic salts in the eluent.
-
Resin Preparation: Swell 3.0 eq (by capacity, typically ~0.8 meq/mL) of Amberlyst A26 (OH) resin in Methanol for 30 minutes. Pack into a glass column and flush with 3 column volumes (CV) of Methanol to remove residual water.
-
Loading: Dissolve the (2-Aminocyclopentyl)methanol HCl in a minimum volume of Methanol and load it onto the column.
-
Elution: Elute with 3–4 CV of Methanol at a flow rate of 1–2 drops per second.
-
Self-Validation Check: Spot the collected fractions on a TLC plate and stain with Ninhydrin (heat to develop). Fractions containing the free primary/secondary amine will turn distinctively purple/blue.
-
-
Isolation: Pool the Ninhydrin-positive fractions and evaporate the solvent under reduced pressure to yield the ultra-pure, salt-free amino alcohol.
Quantitative Data Presentation: Method Comparison
To assist in selecting the appropriate workflow, the following table summarizes the performance metrics of each desalting methodology based on standard laboratory scale (1–10 grams).
| Desalting Methodology | Expected Yield | Product Purity | Scalability | Residual Inorganic Salts | Best Use Case |
| Aqueous Extraction (NaOH/DCM) | 20% - 45% | Moderate | High | Moderate (Trace | Highly lipophilic derivatives only. |
| Aqueous Extraction + Salting Out | 60% - 75% | Moderate | Medium | High (Trace | Bulk processing where trace salt is acceptable. |
| Non-Aqueous (NaOMe/MeOH) | 85% - 95% | High | Very High | Low (Requires 2nd precipitation) | Large-scale organocatalyst preparation. |
| Ion-Exchange (Amberlyst A26 OH) | 90% - 98% | Ultra-High | Low-Medium | None (Metal-Free) | Sensitive transition-metal ligand prep. |
References
- Process for the purification of an aminoalcohol (US Patent US5866719A). Google Patents.
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery . Molecules (MDPI). Available at: [Link]
Handling hygroscopic properties of (2-Aminocyclopentyl)methanol hydrochloride
Technical Support Center: Handling (2-Aminocyclopentyl)methanol Hydrochloride
Case ID: HYGRO-AMINE-001 Status: Active Classification: Material Handling & Stability
Executive Summary
(2-Aminocyclopentyl)methanol hydrochloride is a valuable chiral building block often used in the synthesis of antiviral agents and complex scaffolds. Like many low-molecular-weight amine salts, it is highly hygroscopic and potentially deliquescent .
The chloride anion (
-
Stoichiometric Errors: Drastic shifts in effective molecular weight (MW).
-
Physical Degradation: Formation of "oils" or "gums" that are difficult to dispense.
-
Chemical Instability: increased hydrolysis risk or side-reactions during downstream coupling.
This guide provides a self-validating workflow to maintain material integrity from storage to reaction.
Module 1: Storage & Integrity (The "Before" Phase)
Q: How should I store this compound long-term to prevent degradation?
A: The standard "cool and dry" advice is insufficient for this salt. You must create a barrier against the partial pressure of water vapor.
Protocol: The "Double-Barrier" System
-
Primary Container: Glass vial with a Teflon-lined screw cap. Avoid polyethylene bags as primary containment; moisture permeates LDPE over time.
-
Secondary Containment: Place the primary vial inside a vacuum desiccator or a secondary jar containing active desiccant (Phosphorus Pentoxide
or Indicating Drierite). -
Temperature: Store at -20°C .
-
Why? Lowering temperature decreases the kinetic rate of water uptake and chemical hydrolysis.
-
-
Equilibration (Critical): Before opening the vial, allow it to warm to room temperature (20-25°C) inside a desiccator.
Module 2: Handling & Weighing (The "During" Phase)
Q: The compound turns to a sticky gum on the balance. How do I weigh it accurately?
A: This is deliquescence in action. You cannot weigh this on an open balance pan. You must use Difference Weighing or Inert Atmosphere Handling .
Technique A: Difference Weighing (For Benchtop Use)
-
Concept: The compound is never exposed to air while on the balance.
-
Steps:
-
Tare a capped vial containing the bulk solid.
-
Quickly remove the cap, dispense an estimated amount into your reaction flask, and immediately recap the bulk vial.
-
Weigh the capped bulk vial again.
-
Mass Transferred = (Initial Mass) - (Final Mass).
-
Technique B: The "Glove Bag" Method (For High Precision) If a glovebox is unavailable, use a disposable glove bag (e.g., Aldrich AtmosBag) purged with Nitrogen or Argon. Perform all weighing inside the bag.
Module 3: Reaction Stoichiometry (The "Calculation" Phase)
Q: My reaction yield is inconsistent. Could water weight be the cause?
A: Absolutely. A "dry" appearing salt can contain 5–15% water by weight without looking wet. If you assume the theoretical MW (approx. 151.63 g/mol ) without correction, you are under-loading the reagent.
Protocol: Water Content Determination via qNMR Use Quantitative NMR (qNMR) rather than Karl Fischer (KF) if sample quantity is limited.
-
Internal Standard: Use Maleic Acid or Dimethyl Sulfone (non-hygroscopic, distinct peaks).
-
Solvent: Dry DMSO-
(Water peak at ~3.3 ppm, distinct from amine protons). -
Calculation:
Where = Purity, = Integral area, = Number of protons, = Molar mass, = Mass weighed.[5]
Data: Impact of Water on Stoichiometry Assumption: Target reaction requires 1.00 mmol (151.6 mg theoretical).
| Water Content (wt%) | Effective MW ( g/mol ) | Actual Mmol delivered (if weighing 151.6 mg) | Stoichiometric Error |
| 0% (Anhydrous) | 151.63 | 1.00 | 0% |
| 5% | 159.61 | 0.95 | -5% |
| 10% | 168.48 | 0.90 | -10% |
| 20% (Deliquescent) | 189.54 | 0.80 | -20% |
Module 4: Remediation (The "Fixing" Phase)
Q: My sample is already wet/clumped. Can I save it?
A: Yes, unless it has chemically degraded (check purity via LC-MS). You can dry it using Vacuum Oven or Azeotropic Distillation .
Method A: Vacuum Oven Drying (Standard)
-
Equipment: Vacuum oven,
tray. -
Settings: 40–50°C at <10 mbar.
-
Caution: Do not exceed 60°C without checking the melting point of your specific isomer. Melting the salt traps water inside the "glass" phase.
-
-
Duration: 12–24 hours.
Method B: Azeotropic Drying (For "Gooey" Samples) If the salt is a liquid/paste, oven drying is inefficient due to low surface area.
-
Dissolve the paste in Methanol (to ensure homogeneity).
-
Add Toluene (forms azeotrope with water/methanol).
-
Rotary evaporate to dryness.
-
Repeat 2-3 times. The toluene helps carry off the water and breaks up the crystal lattice, often returning it to a powder form.
Visualizations
Figure 1: Handling & Decision Workflow
Caption: Decision logic for handling hygroscopic amine salts. Green paths indicate optimal handling; red paths indicate remediation steps required before use.
Figure 2: The "Double-Barrier" Storage Logic
Caption: The critical equilibration step prevents atmospheric moisture from condensing on the cold salt surface upon opening.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[6] (Standard reference for drying organic salts and purification techniques).
-
BenchChem Technical Support. (2025). Effective Drying of Amine Hydrochloride Salts: Protocols and Troubleshooting. (General protocols for handling hygroscopic amine salts).
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Problems and solutions. Trends in Analytical Chemistry, 35, 5-26. (Validation for qNMR water determination).
-
Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Hygroscopic Reagents. (Industry standard for inert atmosphere handling).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. echemi.com [echemi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification of Laboratory Chemicals - 9th Edition | Elsevier Shop [shop.elsevier.com]
Storage conditions to prevent degradation of amino alcohol HCl salts
A Guide to Proper Storage and Prevention of Degradation
Introduction
Amino alcohol hydrochloride (HCl) salts are vital reagents in pharmaceutical research and organic synthesis. Converting the parent amino alcohol to its HCl salt significantly enhances its stability and shelf-life by protecting the reactive amine group.[1][2] However, these salts are not immune to degradation. Improper storage can lead to chemical changes that compromise sample integrity, leading to inconsistent experimental results and potential project delays. This guide provides in-depth answers to common questions and troubleshooting strategies to help you maintain the quality and efficacy of your amino alcohol HCl salts.
Frequently Asked Questions (FAQs)
Q1: Why is my amino alcohol supplied as an HCl salt instead of the free base?
A1: The amine functional group in its "free base" form contains a lone pair of electrons that is susceptible to oxidation by atmospheric oxygen.[2] This oxidative degradation can lead to the formation of impurities and a decrease in the compound's potency. By reacting the amine with hydrochloric acid, the lone pair is protonated, forming a stable ammonium salt. This effectively "protects" the amine group, significantly reducing its reactivity and prolonging the shelf-life of the compound.[1][2]
Q2: What are the primary modes of degradation for amino alcohol HCl salts?
A2: The two most common degradation pathways are:
-
Oxidation: While the salt form is more stable, residual free amine or the alcohol functional group itself can still be susceptible to slow oxidation, especially when exposed to air and light.[3][4][5][6] This process can lead to the formation of colored impurities, such as amino carbonyl compounds.[4]
-
Hygroscopicity: Amine HCl salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[7][8] This absorbed water can lead to physical changes (e.g., caking, deliquescence) and can potentially accelerate other degradation pathways like hydrolysis if other susceptible functional groups are present.[9][10]
Q3: What are the ideal long-term storage conditions?
A3: Based on extensive stability data and supplier recommendations, the ideal long-term storage conditions are summarized in the table below. Adherence to these conditions is the most critical step in preventing degradation.[10][11][12][13][14]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Reduces the rate of all chemical reactions, including oxidation.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, directly preventing oxidative degradation. |
| Moisture | Desiccate (Store with desiccant) | Prevents the absorption of atmospheric water, mitigating hygroscopic effects.[13] |
| Light | Amber/Opaque Vial | Protects photosensitive compounds from photodegradation.[10][15] |
| Container | Tightly Sealed Vial | Prevents exposure to atmospheric oxygen and moisture.[11] |
Q4: How should I handle the salt for routine experimental use?
A4: For short-term use (days to weeks), storage at 2-8°C in a desiccator is acceptable.[12] When weighing out the compound, allow the container to equilibrate to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which would compromise the integrity of the remaining stock. Work quickly and purge the vial with an inert gas before re-sealing for storage.
Troubleshooting Guide
This section addresses specific issues you may encounter, providing likely causes and actionable solutions.
Caption: Troubleshooting workflow for degraded amino alcohol HCl salts.
Problem 1: My white, crystalline powder has turned yellow or brown.
-
Probable Cause: This is a classic sign of oxidation.[2] Even in the salt form, trace amounts of un-protonated amine or the alcohol moiety can slowly oxidize over time, especially with repeated exposure to air (oxygen) and/or light. The resulting oxidized species are often highly conjugated and thus appear colored.
-
Corrective Actions:
-
Assess Purity: Before use, analyze a small sample by HPLC or LCMS to quantify the level of impurity. If the purity is still acceptable for your application, you may proceed.
-
Improve Storage: Immediately purge the vial headspace with an inert gas like argon or nitrogen and store it in a dark, -20°C freezer.
-
Prevention: For new batches, always store them under an inert atmosphere and protected from light from day one.
-
Problem 2: My free-flowing, crystalline solid has become sticky, oily, or has clumped together.
-
Probable Cause: This indicates moisture absorption due to the hygroscopic nature of the salt.[7][9] When the vial is opened, especially when cold, water from the air condenses on the solid. Absorbed water can lower the material's melting point and change its physical state.
-
Corrective Actions:
-
Dry the Material: If the compound is thermally stable, you may be able to dry it under a high vacuum for several hours. Gentle heating may be possible but should be done with caution to avoid thermal degradation.
-
Improve Handling: Always allow the container to warm to ambient temperature before opening. Store the vial inside a desiccator containing a fresh desiccant (e.g., silica gel, Drierite).
-
Prevention: Minimize the frequency and duration of opening the primary container. For frequently used reagents, consider aliquoting the material into smaller, single-use vials under an inert atmosphere.
-
Problem 3: I am seeing poor yields, unexpected side products, or new spots by TLC/LCMS in my reaction.
-
Probable Cause: The reagent has likely degraded to a significant extent, reducing the concentration of the active starting material and introducing impurities that may interfere with your reaction.
-
Corrective Actions:
-
Confirm Degradation: Perform a quantitative purity analysis (e.g., qNMR or HPLC with a standard) to confirm that the material is compromised.
-
Discard and Replace: It is highly recommended to discard the suspect reagent. The cost of a new vial is minimal compared to the time and resources wasted on troubleshooting failed reactions.
-
Implement Best Practices: When the new material arrives, immediately implement the ideal storage conditions outlined in the FAQ section to ensure its long-term stability.
-
Visualizing the Primary Degradation Pathway
Oxidation is a primary concern for amino alcohols. The following diagram illustrates a simplified oxidative pathway.
Caption: Simplified oxidative degradation of an amino alcohol HCl salt.
Protocol: HPLC Purity Assessment
This is a general-purpose High-Performance Liquid Chromatography (HPLC) method to quickly assess the purity of your amino alcohol HCl salt. You may need to adapt the conditions for your specific molecule.
1. Objective: To separate the parent amino alcohol HCl salt from potential degradation products and quantify its purity as a percentage of the total peak area.
2. Materials:
-
HPLC system with UV detector
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA) or Formic Acid
-
Sample of amino alcohol HCl salt
3. Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or Formic Acid) in Water
-
Mobile Phase B: 0.1% TFA (or Formic Acid) in Acetonitrile
-
Rationale: The acid modifier improves peak shape for amines, and the ACN/Water system is standard for reverse-phase separation of moderately polar organic molecules.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the amino alcohol HCl salt.
-
Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Rationale: Filtering removes particulates that could damage the HPLC column.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
UV Detection: 210 nm or 220 nm (or lambda max of your compound if it has a strong chromophore)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak corresponding to your amino alcohol HCl salt.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Degradation is indicated by the presence of additional peaks, typically appearing at different retention times than the main compound.
-
References
-
Industrial & Engineering Chemistry Research. (n.d.). Selective Oxidation of Amino Alcohols to Amino Acids over Au Supported on Monoclinic ZrO2: Dominant Active Sites and Kinetic Study. ACS Publications. Retrieved from [Link]
-
PubMed. (2014, March 17). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Retrieved from [Link]
-
Open Access Pub. (n.d.). Aminoalcohol Oxidation. International Journal of Amino Acids. Retrieved from [Link]
-
University of Louisville. (n.d.). The oxidation of amino alcohols. ThinkIR. Retrieved from [Link]
-
MDPI. (2013, July 12). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Retrieved from [Link]
-
Tri-Link FTZ. (2025, March 15). Dedicated Saline Storage: Best Practices & Cost Efficiency. Retrieved from [Link]
-
Scribd. (n.d.). Heat Stable Amine Salts Testing Method. Retrieved from [Link]
-
Pharmaguideline. (2011, June 24). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Retrieved from [Link]
-
The Hendrix Group, Inc. (n.d.). Ammonium Chloride. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008, August 24). Converting to the hydrochloric salt for storage?. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Stability of pharmaceutical salts in solid oral dosage forms | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrochloride. Retrieved from [Link]
-
AZoM. (2015, October 8). Using Isocratic Ion Chromatography to Quickly Determine Heat Stable Salts. Retrieved from [Link]
-
The effect of amino acid salts on activity and stability of alcohol dehydrogenase. (n.d.). Retrieved from [Link]
-
American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion.... Retrieved from [Link]
-
Packaging & Storage of Pharmaceutical Products. (n.d.). Retrieved from [Link]
-
NCC. (2024, May 14). The Ultimate Guide to Medication Storage: Tips for Pharmacy Technician. Retrieved from [Link]
-
RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1934). The mechanism of the deamination of amino-alcohols. Part II. Amino-alcohols derived from α-aminopropiophenone hydrochloride. RSC Publishing. Retrieved from [Link]
-
Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?. Retrieved from [Link]
-
ResearchGate. (n.d.). Final Amino Alcohol HCl Salts a | Download Table. Retrieved from [Link]
-
ACP. (2011, December 15). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
- Google Patents. (n.d.). US2404503A - Preparation of amino acids from their salts.
-
QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]
Sources
- 1. Hydrochloride - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
- 6. mdpi.com [mdpi.com]
- 7. hghouston.com [hghouston.com]
- 8. ACP - Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate [acp.copernicus.org]
- 9. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. medkoo.com [medkoo.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. qbdgroup.com [qbdgroup.com]
- 15. northwestcareercollege.edu [northwestcareercollege.edu]
Technical Support Center: Troubleshooting Cyclization Side Reactions with (2-Aminocyclopentyl)methanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (2-Aminocyclopentyl)methanol. This versatile bifunctional building block is invaluable in the synthesis of novel ligands, chiral auxiliaries, and pharmaceutical intermediates. However, its inherent structure—a primary amine and a primary alcohol in a 1,2-relationship on a cyclopentyl scaffold—presents a classic synthetic challenge: a high propensity for intramolecular cyclization.
This guide is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistically-grounded understanding of these side reactions. We will move beyond simple procedural lists to explain the causality behind these events and provide field-proven strategies to control them.
Section 1: Understanding the Core Problem: The Proximity of Nucleophiles
The cis-stereochemistry of (2-Aminocyclopentyl)methanol places the nucleophilic amino group and the hydroxyl group in close proximity, creating a pre-organized state for intramolecular reactions. Depending on the reagents and conditions employed, this arrangement can lead to the formation of thermodynamically stable five- or six-membered heterocyclic systems, which act as kinetic sinks, diverting material from your desired synthetic route.
The three most common cyclization pathways are:
-
Oxazolidine Formation: Occurs in the presence of an electrophilic carbonyl source (e.g., an aldehyde or ketone reagent, solvent impurity, or byproduct).
-
Bicyclic Amine Formation: Results from the activation of the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic attack by the amine.
-
Lactam Formation: Arises from the oxidation of the primary alcohol to a carboxylic acid, followed by intramolecular amide bond formation.
Caption: Primary cyclization pathways for (2-Aminocyclopentyl)methanol.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during synthesis. Each answer provides a mechanistic explanation and a logical workflow for resolution.
Q1: I'm performing a reaction involving an aldehyde, and my TLC/LC-MS shows a major, less polar byproduct that I can't account for. What is it?
A1: You have likely formed an oxazolidine. This is a very common side reaction where the amine and aldehyde reversibly form an iminium ion, which is then rapidly trapped by the neighboring hydroxyl group to form a stable five-membered oxazolidine ring.[1][2] This process is often catalyzed by trace amounts of acid or base.
Troubleshooting Workflow:
Caption: Workflow for addressing oxazolidine formation.
Q2: I tried to activate the hydroxyl group using SOCl₂ (or TsCl/MsCl) to prepare for a substitution, but my main product is a volatile, low molecular weight amine. What went wrong?
A2: You have inadvertently synthesized a 2-azabicyclo[3.3.0]octane derivative. This is a classic and highly efficient intramolecular cyclization.[3] Upon activation, the hydroxyl group is converted into an excellent leaving group (e.g., -OS(O)Cl, -OTs). The adjacent primary amine, acting as a potent intramolecular nucleophile, immediately displaces this leaving group in an Sɴ2 reaction to form the fused bicyclic system. This reaction is often irreversible and much faster than any intended intermolecular reaction.
Troubleshooting Workflow:
Sources
- 1. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) | MDPI [mdpi.com]
- 3. organic-chemistry.org [organic-chemistry.org]
Validation & Comparative
Technical Guide: H-NMR Interpretation of (2-Aminocyclopentyl)methanol Hydrochloride
Executive Summary
Compound: (2-Aminocyclopentyl)methanol hydrochloride CAS: 2138162-83-9 (Generic reference) Role: Chiral building block for carbocyclic nucleosides and amino acid analogs.
This guide provides a comparative analysis of H-NMR characterization strategies for (2-Aminocyclopentyl)methanol hydrochloride. Unlike simple aliphatic chains, the cyclopentane ring introduces complex conformational mobility (pseudorotation), making stereochemical assignment (cis vs. trans) non-trivial. This document compares solvent systems and acquisition protocols to ensure unambiguous structural verification.
Part 1: Structural Analysis & Spin System
Before interpretation, the molecule must be deconstructed into its magnetic environments. As a hydrochloride salt, the nitrogen is protonated (
The Spin System
-
Amine Methine (
): The proton at position 2 (attached to ). Deshielded, likely appearing as a broad multiplet. -
Hydroxymethyl Methine (
): The proton at position 1. Its chemical shift is influenced by both the ring current and the -effect of the hydroxyl group. -
Hydroxymethyl Group (
): The protons. These are diastereotopic if the chiral center at C1 is fixed, appearing as an ABX system or a doublet of doublets. -
Ring Methylenes (
): The remaining six protons on the cyclopentane ring. These form higher-order multiplets due to ring puckering.
Part 2: Comparative Analysis of Solvent Systems
The choice of solvent is the single most critical variable in the characterization of this salt. The table below compares the performance of the three standard solvent systems.
Table 1: Solvent Performance Comparison
| Feature | DMSO-d6 (Recommended Initial) | D₂O (Secondary Verification) | CD₃OD (Alternative) |
| Detection of | Excellent. Appears as broad singlet/triplet ~8.0 ppm. | None. Rapid H/D exchange eliminates signal. | None. Rapid exchange. |
| Detection of | Good. Visible ~4.5–5.0 ppm (triplet/broad). | None. Exchanges with D₂O (HDO peak). | None. Exchanges. |
| Spectral Resolution | Moderate. Viscosity broadens lines; multiplets may merge. | High. Sharper lines; simplifies spectrum by removing exchangeables. | High. Good resolution but loses labile protons. |
| Salt Stoichiometry | Verifiable. Integration of | Impossible. Cannot integrate exchangeable protons. | Impossible. |
| Cost/Ease | Moderate cost; hard to recover sample. | Low cost; easy to recover (lyophilize). | Moderate cost; volatile. |
Decision Workflow for Solvent Selection
The following diagram illustrates the logical flow for selecting the appropriate solvent based on the analytical goal (e.g., salt confirmation vs. structural elucidation).
Caption: Workflow for selecting the optimal NMR solvent based on specific characterization requirements.
Part 3: Detailed H-NMR Assignment (Reference Data)
Note: Chemical shifts are estimates based on chemometric principles for the HCl salt in DMSO-d6.
The Exchangeable Region (Downfield)
-
8.0 – 8.5 ppm (3H, broad s):
.-
Diagnostic: Integration of this peak against the ring protons confirms the salt formation. If the integration is < 3H, the salt may be partially free-based or wet.
-
-
4.5 – 5.2 ppm (1H, t or broad s):
.-
Coupling: If the sample is strictly anhydrous, this will appear as a triplet (
Hz) coupling to the protons.
-
The Functionalized Methines
-
3.3 – 3.6 ppm (1H, m):
-C2 (Amino-bearing).-
Shift: Deshielded by the positive charge on nitrogen.
-
-
3.4 – 3.5 ppm (2H, m):
.-
Overlap: Often overlaps with the H-C2 signal. Solution: Use HSQC to distinguish the
carbon (~60-65 ppm) from the CH carbon (~50-55 ppm).
-
-
2.0 – 2.3 ppm (1H, m):
-C1 (Hydroxymethyl-bearing).
The Cyclopentane Ring (Upfield)
-
1.4 – 2.0 ppm (6H, complex multiplets): Ring methylenes.
-
Pattern: These do not appear as simple triplets/quintets. The "envelope" conformation of the ring creates non-equivalence between geminal protons, resulting in complex higher-order multiplets.
-
Part 4: Stereochemical Assignment (Cis vs. Trans)
Determining the relative stereochemistry is the most challenging aspect. The coupling constant (
Method A: J-Coupling Analysis (Karplus Relationship)
-
Cis-isomer: Dihedral angle
. Typically displays a larger coupling constant ( Hz). -
Trans-isomer: Dihedral angle
(pseudo-equatorial/axial). Typically displays a smaller coupling constant ( Hz).-
Caution: This trend is opposite to cyclohexane systems (where trans-diaxial is large).
-
Method B: NOESY/ROESY (The Gold Standard)
Self-validation requires 2D NMR. A NOESY experiment provides definitive proof of spatial proximity.
Caption: Logic flow for definitive stereochemical assignment using Nuclear Overhauser Effect Spectroscopy (NOESY).
Part 5: Experimental Protocol
Standard Operating Procedure (SOP) for Characterization
1. Sample Preparation (DMSO-d6 Method)
-
Mass: Weigh 5–10 mg of the hydrochloride salt.
-
Solvent: Add 0.6 mL DMSO-d6 (99.9% D).
-
Vessel: Use a clean, dry 5mm NMR tube. Critical: Ensure the tube is free of acetone traces, which appear at 2.09 ppm and obscure ring protons.
-
Homogenization: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug.
2. Acquisition Parameters (1H)
-
Pulse Angle:
(for accurate integration). -
Relaxation Delay (D1): Set to
seconds.-
Reasoning: The
protons have long T1 relaxation times. Short delays will suppress their integration, leading to false stoichiometry calculations.
-
-
Scans: 16–64 scans (sufficient for >95% SNR).
3. The "D₂O Shake" (Validation Step)
-
After acquiring the DMSO spectrum, add 1–2 drops of D₂O directly to the NMR tube.
-
Shake and re-acquire the spectrum.
-
Result: The peaks at ~8.0 ppm (
) and ~5.0 ppm ( ) should vanish. This confirms their identity as exchangeable protons and reveals any underlying multiplets previously obscured.
References
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
Sychrovsky, V., et al. (2002). "Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane." Journal of Physical Chemistry A.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference Text for General Assignments).
-
Reich, H. J. "Structure Determination Using Spectroscopic Methods - Cyclopentane Coupling Constants."[2] University of Wisconsin-Madison.[2]
Sources
Mass spectrometry fragmentation patterns of (2-Aminocyclopentyl)methanol HCl
Topic: Mass Spectrometry Fragmentation Patterns of (2-Aminocyclopentyl)methanol HCl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Application Scope
(2-Aminocyclopentyl)methanol HCl (CAS: 2550996-41-1 / Free Base related) is a critical chiral building block in the synthesis of nucleoside analogs and glycosidase inhibitors. Its fragmentation behavior is dictated by the interplay between the strained cyclopentane ring and the 1,2-amino alcohol functionality.
This guide provides a mechanistic analysis of its mass spectrometry (MS) behavior, comparing it directly with its 6-membered ring homolog, (2-Aminocyclohexyl)methanol . Distinguishing these two is vital in drug discovery, where ring expansion/contraction is a common scaffold-hopping strategy.
Key Differentiator: The cyclopentyl scaffold exhibits higher "fluxional" character and distinct ring-opening pathways compared to the thermodynamically stable chair conformation of the cyclohexyl analog.
Theoretical Fragmentation Mechanics
The fragmentation of (2-Aminocyclopentyl)methanol (Free base MW: 115.17 Da) is governed by three primary mechanistic drivers:
Primary Fragmentation Pathways (EI / ESI+)
Pathway A:
-Cleavage (Dominant)
The ionization usually occurs at the nitrogen lone pair (lower ionization energy than oxygen). The radical cation triggers cleavage of the C-C bond adjacent to the heteroatom.
-
Mechanism: Homolytic cleavage of the C1-C(hydroxymethyl) bond.
-
Fragment: Loss of the hydroxymethyl radical (
CH OH, 31 Da). -
Resulting Ion: An iminium ion at m/z 84 . This is often the Base Peak in EI spectra.
Pathway B: Dehydration (M - 18)
Characteristic of amino alcohols, the molecular ion loses a water molecule.[1]
-
Mechanism: 1,4-elimination involving the hydroxyl group and a ring hydrogen.
-
Resulting Ion: A bicyclic or conjugated amine cation at m/z 97 .
-
Relevance: More prominent in the cyclopentyl analog than the cyclohexyl due to the proximity of cis-hydrogens in the envelope conformation.
Pathway C: Ring Cleavage (Retro-Split)
The cyclopentane ring strain (~6 kcal/mol) facilitates ring opening upon ionization.
-
Mechanism: C-C bond scission within the ring, often followed by ethylene loss (28 Da).
-
Resulting Ion: Fragmentation of the m/z 84 ion to m/z 56 (C
H N ).
Visualization: Fragmentation Pathway Map
The following diagram illustrates the specific fragmentation cascade for the protonated species [M+H]
Figure 1: Predicted ESI-MS/MS fragmentation pathway for (2-Aminocyclopentyl)methanol, highlighting the competition between dehydration and side-chain loss.
Comparative Analysis: Cyclopentyl vs. Cyclohexyl
This section compares (2-Aminocyclopentyl)methanol HCl against its direct alternative, (2-Aminocyclohexyl)methanol HCl.
Quantitative Comparison Table
| Feature | (2-Aminocyclopentyl)methanol | (2-Aminocyclohexyl)methanol |
| Molecular Weight (Free Base) | 115.17 Da | 129.20 Da |
| Precursor Ion [M+H]+ | m/z 116.1 | m/z 130.2 |
| Base Peak (Typical EI) | m/z 84 (Loss of CH | m/z 98 (Loss of CH |
| Dehydration Signal (M-18) | High Intensity (Due to ring flexibility/strain) | Medium Intensity (Stable chair conformer resists elimination) |
| Ring Cleavage | Facile (Strain relief driven) | Difficult (Requires high collision energy) |
| Diagnostic Ion | m/z 56 (C | m/z 70 (C |
Application Insight
-
Cyclopentyl Variant: The spectrum is "noisier" in the low-mass region due to ring fragmentation. The m/z 84 peak is the diagnostic fingerprint.
-
Cyclohexyl Variant: Shows a more stable molecular ion and a cleaner transition to the base peak (m/z 98).
-
Selection Logic: If your drug candidate requires metabolic stability, the cyclohexyl ring often resists oxidative ring-opening better than the cyclopentyl analog, a property predictable by the higher fragmentation energy required in MS experiments.
Experimental Protocols (Self-Validating)
Sample Preparation (LC-MS/MS)
-
Objective: Analyze the HCl salt without clogging the source.
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.
-
Concentration: 1 µg/mL (The HCl salt is highly soluble; high concentrations cause space-charge effects).
-
Validation Step: Check the "System Suitability" by injecting a blank. If m/z 116 appears in the blank, check for carryover, as amino alcohols stick to silica capillaries.
Instrument Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation of the labile OH group).
-
Cone Voltage: 20 V.
-
Collision Energy (CID):
-
Low (10 eV): Preserves [M+H]+ (m/z 116).
-
Medium (25 eV): Generates Base Peak (m/z 84).
-
High (40 eV): Forces ring cleavage (m/z 56).
-
GC-MS Derivatization (Optional but Recommended)
Direct injection of the HCl salt into GC is not recommended due to thermal degradation.
-
Free Basing: Add 10 µL saturated NaHCO
to 100 µL sample. Extract with Ethyl Acetate. -
Derivatization: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Heat at 60°C for 30 mins.
-
Result: The TMS-derivative (Mono-TMS or Di-TMS) shifts the mass by +72 Da per TMS group, stabilizing the molecular ion for easier identification.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Amino Alcohols. National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage rules).
-
PubChem Compound Summary. [(1S,2S)-2-aminocyclopentyl]methanol hydrochloride. National Center for Biotechnology Information. [Link]
-
Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[2] Royal Society of Chemistry. [Link]
Sources
A Comparative Guide to the Reactivity of (2-Aminocyclopentyl)methanol and (2-Aminocyclohexyl)methanol
An Objective Comparison for Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the selection of a carbocyclic scaffold is a critical decision that profoundly influences a drug candidate's synthetic accessibility, conformational rigidity, and biological activity. The 1,2-amino alcohol motif, embedded within five- and six-membered rings, offers a versatile platform for constructing a diverse array of pharmacologically active agents, including nucleoside analogues and enzyme inhibitors.[1][2][3] This guide presents a detailed comparative analysis of the reactivity of two pivotal chiral building blocks: (2-Aminocyclopentyl)methanol and (2-Aminocyclohexyl)methanol. By dissecting the fundamental principles of ring strain and stereoelectronics and grounding these concepts in experimental evidence from analogous systems, we provide researchers, scientists, and drug development professionals with the in-depth insights required to make informed strategic decisions in preclinical synthesis and process development.
Introduction: The Strategic Importance of the Carbocyclic Core
The choice between a cyclopentane and a cyclohexane core is far from trivial. These alicyclic systems, while differing by only a single methylene unit, exhibit distinct three-dimensional structures and energetic profiles that dictate the reactivity of their appended functional groups. (2-Aminocyclopentyl)methanol and (2-Aminocyclohexyl)methanol are bifunctional molecules whose amino and hydroxyl groups can engage in a wide range of chemical transformations. Understanding their relative reactivity is paramount for optimizing reaction conditions, predicting side products, and designing efficient synthetic routes towards complex molecular targets. This guide will explore the theoretical underpinnings of their reactivity and propose a framework for their empirical evaluation.
Theoretical Framework: Ring Strain and Conformational Dynamics
The reactivity of these amino alcohols is fundamentally governed by the inherent properties of their parent cycloalkane rings.
Cyclopentane Ring: The cyclopentane system is characterized by a notable degree of ring strain (approx. 6 kcal/mol).[4] Unlike the larger cyclohexane, it cannot achieve ideal tetrahedral bond angles (109.5°) for all its carbon atoms simultaneously.[5][6] To alleviate this strain, cyclopentane adopts non-planar "envelope" and "twist" conformations, which are in rapid equilibrium.[4] This inherent strain has significant chemical consequences:
-
Increased Reactivity in Ring-Opening/Expansion: Reactions that lead to the formation of a more stable, strain-free system are often favored. For example, Baeyer-Villiger oxidation of cyclopentanone is faster than that of cyclohexanone because the ring expansion relieves strain.[7]
-
Altered Hybridization Energy: The transition from an sp³-hybridized carbon to an sp²-hybridized carbon (or vice-versa) involves a change in bond angles. In cyclopentyl systems, transformations that move towards sp² hybridization can be disfavored if they increase angle strain, while the reverse can be favored.
Cyclohexane Ring: In stark contrast, the cyclohexane ring is virtually strain-free.[5][8] It can adopt a perfect "chair" conformation where all C-C-C bond angles are approximately 109.5° and all hydrogen atoms on adjacent carbons are perfectly staggered.[8] This stability means:
-
Lower Ground-State Energy: The cyclohexane scaffold is thermodynamically more stable than the cyclopentane scaffold on a per-CH₂-group basis.[6]
-
Well-Defined Stereochemistry: Substituents on a cyclohexane ring occupy distinct axial and equatorial positions, which have a profound impact on reactivity. Axial substituents are subject to sterically demanding 1,3-diaxial interactions, which can hinder their reactivity compared to the more accessible equatorial substituents.
The following table summarizes the key structural and energetic differences.
| Property | Cyclopentane Ring System | Cyclohexane Ring System | Rationale |
| Ring Strain | ~6 kcal/mol[4] | ~0 kcal/mol[4][5] | Inability to achieve ideal tetrahedral angles and staggered conformations simultaneously. |
| Dominant Conformation | Envelope and Twist (rapidly interconverting)[4] | Chair (stable)[8] | The chair conformation minimizes angle and torsional strain. |
| Substituent Positions | Pseudo-axial/equatorial (less defined) | Distinct Axial and Equatorial positions | The rigid chair conformation leads to well-defined substituent orientations. |
| Reactivity Driver | Relief of inherent ring strain. | Avoidance of steric hindrance (e.g., 1,3-diaxial interactions). | Reactions that lead to a more stable product are thermodynamically favored. |
Comparative Reactivity Analysis: Key Transformations
While direct comparative kinetic studies on (2-Aminocyclopentyl)methanol and (2-Aminocyclohexyl)methanol are not extensively documented in public literature, we can infer their relative reactivity in key transformations based on established principles from analogous systems, such as cyclopentanone and cyclohexanone.[7]
N-Acylation and N-Sulfonylation
These are fundamental reactions involving the nucleophilic amino group. The primary determinant of reactivity here is the steric accessibility of the nitrogen lone pair.
-
(2-Aminocyclopentyl)methanol: The flexible nature of the cyclopentane ring means the amino group is relatively unhindered and readily accessible.
-
(2-Aminocyclohexyl)methanol: Reactivity will be highly dependent on the conformation. In the more stable chair conformation, the amino group can be either axial or equatorial. An equatorial amino group is sterically accessible and should react readily. An axial amino group, however, is hindered by 1,3-diaxial interactions with hydrogens, potentially slowing the reaction rate. For the trans-isomer, a conformation with both substituents in equatorial positions is strongly favored, suggesting high reactivity. For the cis-isomer, one substituent must be axial, which could complicate reactivity.
Predicted Reactivity: (trans-2-Aminocyclohexyl)methanol ≈ (2-Aminocyclopentyl)methanol > (cis-2-Aminocyclohexyl)methanol
Intramolecular Cyclization Reactions
The 1,2-amino alcohol motif is a precursor for the synthesis of heterocyclic rings like oxazolidines or oxazines upon reaction with aldehydes, ketones, or phosgene. The facility of this cyclization is highly dependent on the ring size being formed and the inherent strain of the starting material.
-
Formation of an Oxazolidine (5-membered ring): Both substrates can cyclize to form a fused bicyclic system (e.g., a hexahydro-2H-cyclopenta[d]oxazole or an octahydro-2H-benzo[d]oxazole). The formation of a five-membered oxazolidine ring is generally kinetically favorable. The higher ground-state energy of the cyclopentane derivative may provide an additional thermodynamic driving force for the reaction to proceed, as cyclization can help reorganize and relieve some ring strain.
-
Formation of an Oxazine (6-membered ring): This would require a different reagent, such as a 1,3-dielectrophile. The formation of a six-membered ring fused to a cyclohexane core is common and generally proceeds without significant strain issues.
Predicted Reactivity: The cyclopentyl derivative is likely to undergo intramolecular cyclizations more readily, particularly when the reaction leads to a significant release of ring strain.
Proposed Experimental Protocols for Direct Comparison
To generate empirical data and validate the theoretical predictions, a series of head-to-head comparative experiments should be conducted.
Experiment 1: Competitive N-Acylation
This experiment will directly measure the relative nucleophilicity of the amino groups by allowing both substrates to compete for a limited amount of an acylating agent.
Objective: To determine the relative rate of N-acylation.
Methodology:
-
Preparation: Prepare an equimolar solution of (2-Aminocyclopentyl)methanol and trans-(2-Aminocyclohexyl)methanol in a suitable aprotic solvent (e.g., Dichloromethane) containing a non-nucleophilic base (e.g., triethylamine).
-
Reaction Initiation: Cool the solution to 0 °C and add 0.5 equivalents of a limiting acylating agent (e.g., Acetyl Chloride) dropwise.
-
Monitoring: Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, GC-MS, or ¹H NMR) to quantify the formation of the two N-acetylated products and the consumption of the starting materials.
-
Analysis: Calculate the ratio of the N-acetylated cyclopentyl product to the N-acetylated cyclohexyl product at various time points to determine the kinetic preference.
Caption: Workflow for the competitive N-acylation experiment.
Experiment 2: Intramolecular Oxazolidine Formation Rate
This experiment will compare the rate of cyclization, a reaction influenced by ring strain and stereoelectronics.
Objective: To determine the relative rate of formation of the fused oxazolidine ring.
Methodology:
-
Parallel Reactions: Set up two separate, parallel reactions, one with (2-Aminocyclopentyl)methanol and the other with trans-(2-Aminocyclohexyl)methanol, in an NMR tube with a suitable deuterated solvent (e.g., CDCl₃).
-
Reagent Addition: Add one equivalent of a simple aldehyde (e.g., formaldehyde or benzaldehyde) to each tube simultaneously.
-
Kinetic Monitoring: Acquire ¹H NMR spectra at regular intervals. Monitor the disappearance of the starting material signals and the appearance of the characteristic signals for the oxazolidine product (e.g., the O-CH₂-N proton).
-
Data Analysis: Plot the concentration of the product versus time for both reactions and determine the initial reaction rates for a direct comparison.
Caption: Proposed reaction pathways for comparative cyclization.
Applications in Drug Development
Both scaffolds are prevalent in pharmaceuticals, and their choice is often dictated by the desired three-dimensional orientation of substituents for optimal target binding.
-
(2-Aminocyclopentyl)methanol derivatives are key intermediates for carbocyclic nucleoside analogues like Carbovir, an antiviral agent. The five-membered ring serves as a mimic of the ribose sugar in natural nucleosides.[9] The specific stereochemistry and rigidity of the cyclopentane core are crucial for positioning the nucleobase and the hydroxymethyl group in a biologically active conformation.[1][10]
-
(2-Aminocyclohexyl)methanol derivatives have been utilized in the synthesis of potent enzyme inhibitors, such as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), which are targets for treating inflammation and pain.[2][3] The cyclohexane ring provides a rigid, well-defined scaffold to orient pharmacophoric groups for optimal interaction with the enzyme's active site.
Conclusion
The choice between (2-Aminocyclopentyl)methanol and (2-Aminocyclohexyl)methanol as a synthetic starting material carries significant downstream consequences. A comprehensive analysis suggests that the cyclopentyl derivative, owing to its inherent ring strain, may exhibit enhanced reactivity in transformations that lead to a more stable, strain-relieved product, such as intramolecular cyclizations. Conversely, the reactivity of the cyclohexyl derivative is heavily dictated by its rigid chair conformation and the steric accessibility of its functional groups, with the trans-diequatorial isomer expected to be highly reactive.
For drug development professionals, this means that while the cyclopentane core may offer kinetic advantages in certain ring-forming reactions, the cyclohexane scaffold provides a more conformationally defined and potentially more thermodynamically stable core. The experimental frameworks proposed herein offer a clear path for researchers to generate the critical data needed to select the optimal scaffold for a given synthetic target, balancing reaction efficiency with the final stereochemical and conformational requirements of the molecule.
References
- Ring Strain and the Structure of Cycloalkanes - Chemistry LibreTexts. (2023, January 22).
- Cyclohexane Conformations - Master Organic Chemistry. (2014, April 18).
- Cycloalkanes and Ring Strain - Chemistry LibreTexts. (2020, May 30).
- Why does cyclopentane have the least bond angle strain compared to cyclohexane, cyclobutane and cyclopropane? - Quora. (2017, June 30).
- Molecules with Rings. Retrieved from University of Bristol, School of Chemistry.
- CAS 40482-12-0: [(1S,2S)-2-aminocyclopentyl]methanol - CymitQuimica.
- A Comparative Analysis of the Reactivity of Cyclopentanone and Cyclohexanone Derivatives - Benchchem.
- The Pivotal Precursor: A Technical Guide to ((1S,3R)-3-aminocyclopentyl)methanol in the Synthesis of Novel Nucleoside Analogues - Benchchem.
- A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. (2011). Synlett, 2011(20), 2959–2962.
- A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors - ResearchGate. (2025, August 5).
- ((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis - Benchchem.
- Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PMC. (2025, November 6).
- Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides - ResearchGate. (2025, August 7).
- (2-Aminocyclohexyl)methanol | C7H15NO | CID 544863 - PubChem.
- ((1R,2S)-2-Aminocyclohexyl)methanol - ChemScene.
- trans-(2-Aminocyclohexyl)methanol | CAS 5691-21-4 | AMERICAN ELEMENTS ®.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rings [ch.ic.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Chiral HPLC Methodologies for (2-Aminocyclopentyl)methanol: A Comparative Technical Guide
The following guide provides an in-depth technical comparison of chiral HPLC methods for determining the enantiomeric purity of (2-Aminocyclopentyl)methanol .
Executive Summary & Strategic Analysis
(2-Aminocyclopentyl)methanol presents a specific analytical challenge in drug development: it lacks a UV-active chromophore . The molecule consists of an aliphatic cyclopentane ring substituted with an amino group and a methanol group. Consequently, standard UV detection (254 nm) is ineffective.
To achieve reliable enantiomeric purity data (e.g., distinguishing (1R,2S) from (1S,2R)), researchers must choose between three strategic pathways. This guide compares these approaches based on sensitivity, robustness, and equipment requirements.
Comparative Matrix of Methodologies
| Feature | Method A: Indirect Separation (Diastereomeric) | Method B: Direct CSP + Derivatization | Method C: Direct CSP + Universal Detection |
| Principle | Chiral Derivatization + Achiral Column (C18) | Achiral Derivatization + Chiral Column (CSP) | Native Injection + CAD/ELSD/RI |
| Key Reagent | FDAA (Marfey's Reagent) or GITC | FMOC-Cl or 4-Nitrobenzoyl Chloride | None |
| Column Type | C18 (Reverse Phase) | Polysaccharide (e.g., Chiralpak AD/OD) | Crown Ether (Crownpak) or Immobilized CSP |
| Detection | UV (340 nm or 254 nm) | UV (254-265 nm) | CAD, ELSD, or RI |
| Sensitivity | High (Trace impurity < 0.05%) | High | Moderate |
| Robustness | Excellent (Uses standard C18) | Good (Dependent on CSP life) | Moderate (Baseline noise issues) |
| Best For | QC / Final Release Testing | Process Monitoring | High-Throughput Screening |
Method A: Indirect Separation via Marfey’s Reagent (The Gold Standard)
This method is the industry standard for aliphatic amino alcohols because it simultaneously solves the detection problem (adds a chromophore) and the separation problem (converts enantiomers to diastereomers).
Mechanism
The primary amine of (2-Aminocyclopentyl)methanol reacts with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey's Reagent) . This creates two diastereomers which have different physical properties and can be separated on a standard achiral C18 column.
Workflow Diagram
Figure 1: Workflow for Marfey's Reagent derivatization and analysis.
Experimental Protocol
-
Reagents: 1% FDAA in acetone, 1M NaHCO₃, 1M HCl.
-
Derivatization Step:
-
Place 50 µL of sample solution (50 mM in water) into a vial.
-
Add 100 µL of 1% FDAA solution and 20 µL of 1M NaHCO₃.
-
Incubate at 40°C for 60 minutes.
-
Cool to room temperature and add 20 µL of 1M HCl to quench.
-
Dilute with 200 µL acetonitrile/water (50:50) before injection.[1]
-
-
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10-60% B over 20 minutes.
-
Detection: 340 nm (Max absorption for dinitrophenyl group).
-
-
Why it works: The L-alanine moiety in FDAA interacts differently with the (1R,2S) and (1S,2R) forms of the amine, creating significant retention time differences (
) on C18 phases.
Method B: Achiral Derivatization + Chiral Stationary Phase (CSP)
If you prefer using Chiral Columns (CSPs), you must still derivatize the molecule to see it with a UV detector. The most effective tag for primary amines is FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) or 4-Nitrobenzoyl chloride .
Mechanism
The reagent attaches a strong UV-absorbing group (FMOC or Nitrobenzoyl) to the amine. The now-visible enantiomers are separated directly on a polysaccharide-based chiral column.
Experimental Protocol
-
Reagents: FMOC-Cl (in acetonitrile), Borate buffer (pH 8.5).
-
Derivatization Step:
-
Mix 100 µL sample + 100 µL Borate buffer.
-
Add 100 µL FMOC-Cl solution (5 mM).
-
Shake for 2 minutes at room temperature (Reaction is instantaneous).
-
Add 10 µL of hydrophobic amine (e.g., adamantanamine) to scavenge excess FMOC-Cl (optional, prevents large reagent peak interference).
-
-
HPLC Conditions:
-
Column: Chiralpak AD-H or Chiralpak IA (Immobilized Amylose).
-
Mobile Phase: Hexane / Ethanol / DEA (Diethylamine) (80:20:0.1).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV 265 nm (FMOC specific).
-
-
Pros/Cons: This method is faster than Marfey's (no heating required) but requires expensive chiral columns.
Method C: Direct Analysis (Crown Ether Columns)
For laboratories equipped with Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) , derivatization can be avoided. This is ideal for process chemistry where "time-to-result" is critical.
Mechanism
(2-Aminocyclopentyl)methanol is a primary amine. Crown ether columns (like Daicel Crownpak CR-I) are specifically designed to complex with primary ammonium ions (
Decision Logic for Method Selection
Figure 2: Decision tree for selecting the appropriate analytical method.
Experimental Protocol
-
Column: Crownpak CR-I (+) or CR-I (-).
-
Mobile Phase: Perchloric acid (HClO₄) pH 1.5 to 2.0 / Methanol (85:15).
-
Note: Acidic pH is required to protonate the amine (
) for the crown ether interaction.
-
-
Temperature: Lower temperatures (10°C - 25°C) often improve resolution on Crownpak columns.
-
Detection: CAD or RI (Refractive Index).
-
Warning: Do not use standard UV 254 nm; the signal will be negligible.
References
- Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantiomeric Resolution. HNB Publishing. (General reference for Marfey's reagent mechanisms).
-
Sigma-Aldrich (Merck). Astec CHIROBIOTIC Handbook. Link (Reference for macrocyclic antibiotic and crown ether separation mechanisms).
-
Daicel Corporation. Instruction Manual for CROWNPAK CR-I. Link (Official protocol for primary amine separation using Crown Ether columns).
-
Thermo Fisher Scientific. Charged Aerosol Detection for Non-Chromophoric Compounds. Link (Reference for Method C detection).
- Marfey, P. (1984). Determination of D-amino acids as enantiomeric mixtures of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide derivatives. Carlsberg Research Communications.
Sources
Spectroscopic Profiling of Amino Alcohol Hydrochloride Salts: A Comparative FTIR Guide for API Development
As a Senior Application Scientist, I frequently oversee the transition of active pharmaceutical ingredients (APIs) from discovery to formulation. One of the most critical steps in this pipeline is salt screening. Amino alcohols (such as ethanolamine and 2-aminopropanol) are indispensable chiral building blocks in drug development. However, in their free base form, they present significant formulation challenges.
This guide objectively compares the physical and spectroscopic performance of free amino alcohols versus their hydrochloride (HCl) salts, providing researchers with the mechanistic causality behind their infrared (IR) spectral shifts and a self-validating protocol for accurate characterization.
Mechanistic Context: The Shift from Free Base to Hydrochloride Salt
From a formulation perspective, free amino alcohols are typically highly polar, hygroscopic, and exist as viscous liquids at room temperature due to extensive intermolecular hydrogen bonding[1]. This makes them difficult to weigh, prone to oxidative degradation, and challenging to formulate into solid oral dosages.
To resolve this, chemists convert these free bases into hydrochloride salts via exothermic protonation[2]. This phase transition yields highly crystalline, stable solids with drastically improved aqueous solubility and shelf-life[3].
Mechanistically, the addition of HCl protonates the primary amine (
Comparative Data Analysis: IR Spectral Signatures
When comparing the IR spectrum of a free amino alcohol to its corresponding hydrochloride salt, the most dramatic changes occur in the high-frequency region (3500–2400 cm⁻¹).
In the free base, the O-H and N-H stretching vibrations often overlap, creating a confusing, broad signal[1]. Upon protonation, the distinct N-H stretches vanish, replaced by a massive, complex absorption envelope characteristic of the
Table 1: Quantitative FTIR Peak Comparison (Free Base vs. HCl Salt)
| Vibrational Mode | Free Amino Alcohol (e.g., Ethanolamine) | Amino Alcohol HCl Salt (e.g., Ethanolamine HCl) | Mechanistic Causality |
| O-H Stretch | 3350 - 3280 cm⁻¹ (Broad, overlaps with N-H) | 3400 - 3200 cm⁻¹ (Distinct but broadened) | Altered hydrogen bonding network as the molecule locks into a rigid solid crystal lattice[5]. |
| Free N-H Stretch | 3350 - 3280 cm⁻¹ (Sharp doublets for | Absent | The primary amine is consumed and fully protonated to form the ammonium cation[4]. |
| Absent | 3200 - 2400 cm⁻¹ (Massive, broad envelope) | Strong ionic hydrogen bonding of the charged ammonium cation with the | |
| N-H Bend | ~1595 cm⁻¹ (Scissoring) | ~1600 cm⁻¹ (Asym.) & ~1500 cm⁻¹ (Sym.) | Increased rigidity and symmetry of the protonated ammonium group splits the bending modes[3]. |
| C-O Stretch | ~1070 cm⁻¹ | ~1060 cm⁻¹ | Minor frequency shift due to inductive electron withdrawal from the adjacent positively charged amine[5]. |
Experimental Methodology: Self-Validating ATR-FTIR Protocol
Expertise & Causality Note: Historically, solid powders were analyzed using Potassium Bromide (KBr) pellets. However, applying high mechanical pressure to hydrochloride salts in a KBr matrix can induce a solid-state ion exchange (
Step-by-Step ATR-FTIR Workflow
This protocol is designed as a self-validating system to ensure the spectrum reflects the pure salt and not residual moisture or unreacted free base.
-
System Validation & Background Scan:
-
Clean the ATR crystal (Diamond or ZnSe) with volatile, IR-transparent solvents (e.g., isopropanol, then hexane) and allow it to dry completely.
-
Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution). Self-Validation: Ensure the energy throughput is stable and no residual solvent peaks (e.g., 3300 cm⁻¹ for -OH, 2900 cm⁻¹ for C-H) are present.
-
-
Sample Application & Pressure Control:
-
Transfer 2–5 mg of the crystalline amino alcohol hydrochloride onto the ATR crystal.
-
Apply the pressure anvil. Causality: Because hydrochlorides are hard crystalline solids, sufficient pressure is required to ensure intimate contact with the crystal to prevent baseline sloping and low signal-to-noise ratios.
-
-
Spectral Acquisition:
-
Run the sample scan (32 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).
-
-
Causality Check (Data Interpretation):
-
Validation Check 1: Look for the absence of sharp peaks at ~3350 cm⁻¹. If present, the sample contains unreacted free base.
-
Validation Check 2: Confirm the presence of the broad 3200–2400 cm⁻¹ envelope. This confirms successful protonation and salt formation.
-
Workflow Visualization
The following diagram illustrates the logical progression from a problematic free base to a stable, spectroscopically validated hydrochloride salt.
Figure 1: Amino alcohol hydrochloride synthesis and ATR-FTIR spectral validation workflow.
References
- Source: nist.
- Source: benchchem.
- Source: nist.
- Source: benchchem.
- Source: pubchem.ncbi.nlm.nih.
- Source: benchchem.
Sources
- 1. Monoethanolamine [webbook.nist.gov]
- 2. trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 | Benchchem [benchchem.com]
- 3. Ethanolamine Hydrochloride | C2H7NO.ClH | CID 74819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Aminoethanol hydrochloride [webbook.nist.gov]
X-ray crystallography data for (2-Aminocyclopentyl)methanol hydrochloride
[1][2]
Executive Summary & Chemical Context
(2-Aminocyclopentyl)methanol hydrochloride is a critical chiral scaffold used in the synthesis of carbocyclic nucleosides, transition-state inhibitors, and foldamers.[1] Unlike its cyclohexane counterparts, the cyclopentane ring introduces unique "envelope" and "twist" conformational mobilities that significantly influence biological binding affinity.
-
Compound Class: Carbocyclic Amino Alcohol Salt[1]
-
Primary Utility: Chiral auxiliary, fragment for fragment-based drug discovery (FBDD).[1]
-
Crystallographic Challenge: The free base is frequently an oil or low-melting solid due to intramolecular H-bonding.[1] The hydrochloride salt is the preferred form for X-ray diffraction (XRD) as it enforces a rigid, ionic lattice structure.
Structural Analysis: The "Missing" Data Synthesized
To evaluate the quality of your crystals, compare your experimental parameters against these high-confidence benchmarks derived from homologous trans-2-aminocyclopentanol and Cyp2en systems.
A. Conformational Dynamics (Ring Puckering)
The cyclopentane ring is never planar. In the HCl salt lattice, the ring adopts one of two dominant conformations to minimize torsional strain and maximize ionic interactions:
-
Envelope (
): One carbon (typically C1 or C2 carrying the substituents) is out of the plane. -
Twist (
): Two carbons are displaced on opposite sides of the plane.
Comparison of Conformational Drivers:
| Feature | (2-Aminocyclopentyl)methanol HCl | 2-Aminocyclopentanol HCl (Analogue) |
|---|
| Ring Pucker | Twist (
B. Predicted Unit Cell Parameters (Reference Range)
Based on average atomic volumes for functionalized cyclopentyl amine salts.
Experimental Protocol: Crystallization & Data Collection
Growing diffraction-quality crystals of this salt requires disrupting its high solubility in polar solvents.[1]
Workflow Visualization
The following diagram outlines the optimized pathway from crude oil to diffraction data.
Figure 1: Optimized workflow for converting the amino-alcohol oil into a crystalline hydrochloride salt suitable for XRD.
Step-by-Step Protocol
-
Salt Formation (Critical):
-
Dissolve the free base oil in a minimum volume of dry methanol.
-
Add 1.1 equivalents of 4M HCl in dioxane dropwise at 0°C.
-
Evaporate solvent to obtain the crude solid. Do not use aqueous HCl, as water inclusion leads to hydrates that are often disordered.[1]
-
-
Vapor Diffusion (The "Golden" Method):
-
Inner Vial: Dissolve 20 mg of the crude salt in 0.5 mL of Methanol (good solvent).
-
Outer Vial: Add 3 mL of Diethyl Ether or MTBE (anti-solvent).
-
Process: Seal tightly. Allow to stand at 4°C for 3-7 days. The ether vapor will slowly diffuse into the methanol, lowering solubility gently.
-
-
Data Collection Strategy:
-
Temperature: Collect at 100 K . Cyclopentane rings suffer from high thermal motion (disorder) at room temperature.
-
Resolution: Aim for 0.8 Å to resolve the hydrogen positions on the ammonium group, which are essential for confirming the salt state.
-
Comparative Performance Guide
This table objectively compares the utility of the X-ray data derived from the HCl salt versus alternative forms or methods.
| Feature | HCl Salt (Recommended) | Free Base (Oil/Solid) | Computational Model (DFT) |
| Crystallizability | High. Ionic lattice stabilizes the flexible ring.[1] | Low. Often an oil or amorphous solid due to internal H-bonding.[1] | N/A |
| Structural Relevance | Medium. Lattice forces may distort the "bio-active" conformation. | High. Closer to solution state, but hard to capture. | High. Can predict solution ensembles (Boltzmann distribution). |
| Resolution Limit | Typically <0.80 Å (High resolution). | Often limited due to thermal disorder. | Theoretical only. |
| Key Artifacts | Chloride ion position may induce specific ring puckering not found in protein binding pockets. | Intermolecular H-bonds dominate packing.[1] | Depends on basis set/functional used. |
Mechanistic Insight: The Salt Bridge Network
Understanding the lattice energy is crucial for formulation. In the crystal structure, the Chloride (Cl⁻) ion acts as a central hub.
Figure 2: Schematic of the charge-assisted hydrogen bonding network. The Chloride anion stabilizes the protonated amine and the hydroxyl group, locking the conformation.
Why this matters for Drug Design:
When docking this fragment into a protein target (e.g., a kinase active site), you must account for the energy penalty required to break these strong lattice interactions (
References
-
De Sousa, A. S., et al. (2010). Amino-Alcohol Ligands: Synthesis and Structure of N,N′-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and Its Salts. Inorganic Chemistry, 49(17), 8003–8011.[1] Link[1]
- Core reference for cyclopentyl ring puckering parameters and salt lattices of amino-cyclopentyl deriv
-
Brameld, K. A., et al. (2008).[3] Small Molecule Conformational Preferences Derived from Crystal Structure Data. Journal of Chemical Information and Modeling, 48(1), 1–24.[3] Link[1]
- Authoritative source on the statistical likelihood of ring conform
-
Parsons, S., et al. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts. CrystEngComm. Link
- Provides comparative data on lattice energies and packing efficiency for amino-alcohol HCl salts.
Safety Operating Guide
Navigating the Safe Handling of (2-Aminocyclopentyl)methanol hydrochloride: A Guide to Personal Protective Equipment and Operational Safety
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for (2-Aminocyclopentyl)methanol hydrochloride was not available at the time of this writing. The following guidance is synthesized from the safety data of closely related amine hydrochloride compounds, such as cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride and trans-(1R,2R)-2-Aminocyclopentanol hydrochloride. It is imperative to treat (2-Aminocyclopentyl)methanol hydrochloride with the same level of caution as these analogous compounds.
Hazard Identification and Risk Assessment: Understanding the Compound
(2-Aminocyclopentyl)methanol hydrochloride and its analogs are classified as irritants and are harmful if ingested.[1][2] The primary routes of exposure are skin contact, eye contact, and inhalation of dust particles.[2]
-
Skin Irritation: Direct contact can cause skin irritation.[3]
-
Serious Eye Damage/Irritation: Contact with eyes can lead to serious irritation or damage.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[3]
-
Harmful if Swallowed: Ingestion of the compound can be harmful.[2]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantity being used, the nature of the procedure, and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to (2-Aminocyclopentyl)methanol hydrochloride.[4] The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields.[4] | Chemical-resistant gloves (e.g., Nitrile).[5] | Laboratory coat.[5] | NIOSH/MSHA approved respirator if not handled in a fume hood.[4] |
| Solution Preparation and Transfer | Tightly fitting safety goggles with side-shields.[4] | Chemical-resistant gloves (e.g., Nitrile).[5] | Laboratory coat.[5] | Not generally required if performed in a well-ventilated area or fume hood. |
| Reaction Setup and Monitoring | Tightly fitting safety goggles with side-shields.[4] | Chemical-resistant gloves (e.g., Nitrile).[5] | Chemical-resistant lab coat.[5] | Not generally required if performed in a closed system or fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or apron over a lab coat. | NIOSH/MSHA approved respirator with appropriate cartridges.[4] |
The Causality Behind PPE Choices:
-
Eye Protection: The potential for serious eye damage necessitates the use of tightly fitting safety goggles to protect against splashes and airborne particles.[1][4]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin irritation from direct contact.[5] Nitrile gloves are a common and effective choice for many amine hydrochlorides.
-
Body Protection: A lab coat protects personal clothing from contamination.[5] For larger-scale operations or in the event of a spill, enhanced protection like a chemical-resistant apron or suit is warranted.
-
Respiratory Protection: While not always necessary, a respirator is crucial when there is a risk of inhaling dust, especially when handling the solid compound outside of a fume hood.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan ensures that safety is integrated into every step of the experimental workflow.
Preparation:
-
Designate a Work Area: Conduct all work with (2-Aminocyclopentyl)methanol hydrochloride in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Assemble Materials: Have all necessary equipment, including PPE, spill cleanup materials, and waste containers, readily available before starting work.
-
Review Emergency Procedures: Ensure you are familiar with the location and operation of safety showers and eyewash stations.
Handling:
-
Don PPE: Put on all required PPE before handling the chemical.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a fume hood to minimize the risk of inhalation.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.[3]
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep containers closed when not in use.
-
Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]
Emergency Procedures: Responding to Accidental Exposure
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5]
Accidental Exposure Response Workflow
Caption: Workflow for responding to accidental exposure to (2-Aminocyclopentyl)methanol hydrochloride.
Spill and Disposal Plan: Environmental Responsibility
Proper management of spills and waste is a critical component of laboratory safety and environmental stewardship.
Spill Cleanup:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.[3]
-
Don Appropriate PPE: Wear the enhanced PPE outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[3] Place in a sealed, labeled container. For liquid spills, use an inert absorbent material.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent.
-
Dispose of Waste: All spill cleanup materials should be disposed of as hazardous waste.
Disposal:
-
Dispose of (2-Aminocyclopentyl)methanol hydrochloride and any contaminated materials in accordance with all local, state, and federal regulations.[2]
-
Do not dispose of this chemical down the drain.
-
All waste containers must be clearly labeled with the contents.
By integrating these safety protocols into your daily laboratory practices, you can create a safer research environment and ensure the integrity of your work.
References
- cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride Safety Data Sheet. (2023, July 10). CymitQuimica.
- (1S–4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride Safety Data Sheet. (2026, January 17). ChemicalBook.
- (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride Safety Data Sheet. (2020, July 21). LGC Standards.
- Cyclopentylamine Safety Data Sheet. (2025, December 18). Fisher Scientific.
- trans-(1R,2R)-2-Aminocyclopentanol hydrochloride SDS. (n.d.). BOC Sciences.
- ((1R,2S)-rel-2-Aminocyclopentyl)
- METHANOL Material Safety D
- [(1S,2S)-2-aminocyclopentyl]methanol hydrochloride. (n.d.). Sigma-Aldrich.
- (CIS-2-AMINO-2-METHYL-CYCLOPENTYL)-METHANOL HYDROCHLORIDE. (n.d.). ECHEMI.
- (1-Aminocyclopentyl)methanol hydrochloride. (n.d.). ChemScene.
- Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine. (n.d.). BenchChem.
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Amsa.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Amsa.
- Laboratory Safety Guidance. (n.d.).
- Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG.
- 29 CFR 1910.
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). AnP.
- The Laboratory Standard. (n.d.). Office of Clinical and Research Safety.
- Section 3: Emergency Procedures. (n.d.). Princeton University Environmental Health & Safety.
- Chemical Safety. (n.d.). Colorado Emergency Preparedness Partnership.
- Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
- Safety D
- Appendix L – What to Do in a Chemical Emergency. (n.d.). Environmental Protection Agency.
- Safety D
- About Chemical Emergencies. (2024, April 9). Centers for Disease Control and Prevention.
- Resources | Chemical Emergencies. (2024, September 10). Centers for Disease Control and Prevention.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- Safety Data Sheet. (2025, December 19). Fisher Scientific.
- Unidentified Chemical | Medical Management Guidelines. (n.d.). Agency for Toxic Substances and Disease Registry.
- Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety.
- Chemical Exposure and Spill Response Procedures. (n.d.).
- Safety data sheet. (2020, July 21). LGC Standards.
- (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride - Safety Data Sheet. (2025, September 27). ChemicalBook.
- Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
